(R)-Hexan-3-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H15N |
|---|---|
Molecular Weight |
101.19 g/mol |
IUPAC Name |
(3R)-hexan-3-amine |
InChI |
InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
HQLZFBUAULNEGP-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@@H](CC)N |
Canonical SMILES |
CCCC(CC)N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Hexan-3-amine chemical properties and structure
An In-depth Technical Guide to (R)-Hexan-3-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic profile of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physicochemical characteristics and offers illustrative experimental workflows for its synthesis and analysis. While specific biological activity data for this compound is not extensively documented, this guide discusses the known properties of related compounds and proposes a logical framework for its potential screening in drug discovery programs.
Chemical Structure and Stereochemistry
This compound is a chiral primary amine. Its structure consists of a six-carbon hexane backbone with an amino group (-NH₂) substituted at the third carbon atom. The designation "(R)" refers to the specific spatial arrangement of the substituents around the chiral center at carbon-3, as determined by the Cahn-Ingold-Prelog priority rules. The molecule's IUPAC name is (3R)-hexan-3-amine.[1]
The structural formula is presented below:
Caption: 2D representation of this compound with the chiral center marked as C*.
Physicochemical Properties
The key physicochemical properties of hexan-3-amine (racemic mixture, unless otherwise specified) are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [2][3][4] |
| Molecular Weight | 101.19 g/mol | [3][4] |
| CAS Number | 16751-58-9 (for racemate) | [3][4] |
| Boiling Point | 119.64 °C (estimate) | |
| Melting Point | -40.7 °C (estimate) | |
| Density | 0.770 g/cm³ (estimate) | |
| Refractive Index | 1.4200 (estimate) | |
| SMILES | CCC--INVALID-LINK--CC | [1] |
| InChIKey | HQLZFBUAULNEGP-ZCFIWIBFSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Based on its structure as a primary aliphatic amine, the following spectral characteristics are expected.
| Technique | Feature | Expected Observation | Reference |
| IR Spectroscopy | N-H stretch | Two weak-to-medium bands at 3400-3250 cm⁻¹ | [5] |
| N-H bend (scissoring) | A band in the 1650-1580 cm⁻¹ region | [5] | |
| C-N stretch | A medium or weak band in the 1250-1020 cm⁻¹ region | [5] | |
| N-H wag | A strong, broad band at 910-665 cm⁻¹ | [5] | |
| ¹H NMR | -NH₂ protons | A broad singlet appearing between δ 0.5-5.0 ppm (concentration dependent) | [6] |
| -CH(N)- proton | A multiplet deshielded by the nitrogen atom, expected around δ 2.3-3.0 ppm | [6] | |
| Alkyl protons (-CH₂, -CH₃) | Signals in the typical aliphatic region (δ 0.8-1.7 ppm) | ||
| ¹³C NMR | -C(N)- carbon | A signal deshielded by the attached nitrogen, typically in the δ 30-50 ppm range | |
| Alkyl carbons | Signals in the typical aliphatic region (δ 10-40 ppm) | ||
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 101, which should be an odd number due to the nitrogen rule | [3] |
| Base Peak | Often results from α-cleavage (loss of a propyl or ethyl radical), leading to fragments at m/z = 72 or m/z = 58 | [6] |
Experimental Protocols
Illustrative Synthesis: Asymmetric Reductive Amination
Asymmetric reductive amination of 3-hexanone is a common and effective strategy for synthesizing chiral amines like this compound. The workflow involves the formation of an imine intermediate, followed by stereoselective reduction.
References
- 1. (3R)-hexan-3-ol | C6H14O | CID 6994293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H15N | CID 12596147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexan-3-amine | C6H15N | CID 86062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hexan-3-amine | 16751-58-9 | Buy Now [molport.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Synthesis and Preparation of Enantiopure (R)-Hexan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of established methodologies for the synthesis of enantiopure (R)-Hexan-3-amine, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Chiral amines are critical components in a vast array of bioactive molecules, and their stereochemistry often dictates pharmacological activity. This document details three primary strategies for obtaining the enantiomerically pure (R)-isomer: Asymmetric Reductive Amination, Chiral Resolution of a racemic mixture, and Enzymatic Kinetic Resolution.
Core Synthetic Strategies
The preparation of single-enantiomer chiral amines can be broadly categorized into three approaches: direct asymmetric synthesis, separation of enantiomers from a racemic mixture, and biocatalytic methods.
-
Asymmetric Synthesis : This strategy aims to directly form the desired (R)-enantiomer from a prochiral precursor, most commonly 3-hexanone. This is typically achieved through catalytic processes like asymmetric reductive amination or the asymmetric hydrogenation of an intermediate imine, using a chiral catalyst or auxiliary to control the stereochemical outcome.[1]
-
Chiral Resolution : This classical and robust method involves the separation of a pre-synthesized racemic mixture of (R)- and (S)-Hexan-3-amine. The most common approach is the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid.[2] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
-
Enzymatic Methods : Biocatalysis offers a highly selective and often more environmentally benign route. For chiral amines, this can involve either an asymmetric synthesis using enzymes like transaminases or a kinetic resolution. In a kinetic resolution, an enzyme, typically a lipase, selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic amine at a much faster rate, allowing the unreacted (or slower-reacting) enantiomer to be isolated in high enantiopurity.[4]
Experimental Protocols
The following sections provide detailed, representative methodologies for each of the core strategies. It is critical to note that these protocols are generalized and would require optimization for the specific substrate, this compound, to achieve maximum yield and enantiopurity.
Method 1: Asymmetric Reductive Amination of 3-Hexanone
This protocol describes a direct, one-pot synthesis of the chiral amine from the corresponding ketone using a transition-metal catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.[5]
Reaction: 3-Hexanone + Amine Source + Reducing Agent --(Chiral Catalyst)--> this compound
Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a chiral phosphine ligand (e.g., a derivative of BenzP*) and a metal precursor (e.g., a Nickel(II) salt) are dissolved in an anhydrous, degassed solvent like toluene or THF to form the active catalyst.[1]
-
Reaction Setup: To a dried Schlenk flask under inert atmosphere, add the catalyst solution, 3-hexanone (1.0 eq), and the amine source (e.g., ammonium acetate, 1.5 eq).
-
Addition of Reductant: A reducing agent, such as a silane (e.g., trichlorosilane) or hydrogen gas, is introduced. If using hydrogen, the flask is purged, and the reaction is maintained under a positive pressure of H₂ (pressure and temperature are catalyst-dependent).
-
Reaction Monitoring: The reaction is stirred at the optimized temperature (e.g., 25-80 °C) for 12-48 hours. Progress is monitored by TLC or GC-MS analysis of aliquots.
-
Workup: Upon completion, the reaction is carefully quenched (e.g., with aqueous HCl). The aqueous layer is separated, and the pH is adjusted to >10 with a strong base (e.g., NaOH) to deprotonate the amine.
-
Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude amine is then purified by distillation or column chromatography.
-
Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis, often after derivatization with a chiral agent.[6]
Method 2: Chiral Resolution via Diastereomeric Salt Formation
This method separates the desired (R)-enantiomer from a racemic mixture of 3-aminohexane. The key is the differential solubility of the two diastereomeric salts formed with a chiral resolving agent.[2][7]
Protocol:
-
Salt Formation: Dissolve racemic 3-aminohexane (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 eq, as it is a diacid), in the same solvent, warming gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate of the diastereomeric salt should form. The mixture is often heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. The goal is to have one diastereomer crystallize preferentially while the other remains in the mother liquor.[8]
-
Isolation of Diastereomer: The crystallized salt is collected by vacuum filtration and washed with a small amount of cold solvent. The process of recrystallization may need to be repeated multiple times to achieve high diastereomeric purity, which can be monitored by measuring the optical rotation of the salt.[2]
-
Liberation of the Free Amine: The purified diastereomeric salt (e.g., (R)-Hexan-3-ammonium L-tartrate) is dissolved in water. A strong base (e.g., 2M NaOH or KOH) is added until the solution is strongly alkaline (pH > 12) to liberate the free amine.
-
Extraction and Purification: The aqueous solution is extracted several times with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and the solvent is evaporated to yield the enantiopure amine. Final purification is typically achieved by distillation.
-
Analysis: The chemical yield and enantiomeric excess of the recovered this compound are determined as described in Method 1.
Method 3: Enzymatic Kinetic Resolution
This protocol uses a lipase to selectively acylate the (S)-enantiomer, allowing for the recovery of the unreacted this compound with high enantiomeric purity.
Protocol:
-
Reaction Setup: In a flask, dissolve racemic 3-aminohexane (1.0 eq) in a non-polar organic solvent such as hexane, toluene, or methyl tert-butyl ether (MTBE).
-
Acyl Donor: Add an acyl donor (e.g., ethyl acetate or vinyl acetate, >0.5 eq). The choice of acyl donor can significantly impact reaction rate and selectivity.[9]
-
Enzyme Addition: Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435), typically 10-50 mg per mmol of substrate.
-
Reaction: The suspension is stirred or shaken at a controlled temperature (e.g., 30-50 °C). The reaction should be monitored closely by GC or HPLC to stop it as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining amine.
-
Enzyme Removal: Once ~50% conversion is reached, the immobilized enzyme is removed by simple filtration and can often be washed and reused.
-
Separation and Purification: The filtrate now contains the desired this compound and the acylated product, (S)-N-(hexan-3-yl)acetamide. The unreacted amine can be separated from the amide by extraction with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt, while the neutral amide remains in the organic layer.
-
Recovery of Amine: The aqueous layer is then basified (pH > 12) with NaOH, and the free this compound is extracted with an organic solvent, dried, and purified by distillation as in the previous methods.
-
Analysis: The yield (max. 50% for the desired enantiomer) and enantiomeric excess are determined.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chiral aliphatic amines using the described methods. Note that specific results for this compound may vary and require optimization.
| Method | Substrate Example | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| Asymmetric Reductive Amination | Various alkyl aryl ketones | >90% | >90% | [5] |
| Chiral Resolution (Diastereomeric Salt) | 1-phenylethylamine | 35-45% (per enantiomer) | >95% | [7] |
| Enzymatic Kinetic Resolution (Lipase) | 1-phenylethylamine | ~45% (per enantiomer) | >99% | [4] |
| Enzymatic Asymmetric Synthesis (Transaminase) | Various ketones | >90% | >99% | [10][11] |
Table 1: Representative data for common methods of enantiopure amine synthesis. Yields for resolution and kinetic resolution are theoretical maximums of 50% for one enantiomer.
Visualization of Workflows
The following diagrams illustrate the general workflow for synthesizing a chiral amine and a decision-making process for selecting the appropriate method.
Caption: General experimental workflow for the synthesis, purification, and analysis of enantiopure this compound.
Caption: Decision flowchart for selecting a synthetic strategy for this compound based on key project requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (R)-Hexan-3-amine (1H NMR, 13C NMR, IR, MS)
This guide provides a comprehensive overview of the key spectroscopic data for the chiral amine, (R)-Hexan-3-amine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes tabulated summaries of proton and carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the general analytical workflow.
It is important to note that while the data is presented for the (R)-enantiomer, in a non-chiral environment, its spectroscopic data (NMR, IR, MS) is identical to that of its (S)-enantiomer and the racemic mixture.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.70 | m | 1H | CH-NH₂ |
| ~1.55 | br s | 2H | NH₂ |
| ~1.40 - 1.25 | m | 4H | -CH₂-CH₃ (ethyl), -CH₂-CH₂-CH₃ (propyl) |
| ~0.90 | t | 6H | -CH₃ (ethyl), -CH₃ (propyl) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~55.0 | C H-NH₂ |
| ~39.0 | -C H₂-CH₂-CH₃ (propyl) |
| ~29.0 | -C H₂-CH₃ (ethyl) |
| ~19.0 | -C H₂-CH₃ (propyl) |
| ~14.0 | -C H₃ (propyl) |
| ~10.0 | -C H₃ (ethyl) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (scissoring) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1380 | Medium | C-H bend (CH₃) |
| 1250 - 1020 | Medium | C-N stretch |
| 910 - 665 | Strong, Broad | N-H wag |
Table 4: Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity (%) | Assignment |
| 101 | ~5 | [M]⁺ (Molecular Ion) |
| 86 | ~30 | [M - CH₃]⁺ |
| 72 | ~100 | [M - C₂H₅]⁺ (α-cleavage) |
| 58 | ~85 | [M - C₃H₇]⁺ (α-cleavage) |
| 44 | ~40 | [CH₃-CH=NH₂]⁺ |
| 30 | ~55 | [CH₂=NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition involves a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.
-
¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are employed. Approximately 1024 scans are accumulated to achieve a sufficient signal-to-noise ratio.
All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is applied directly to the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in dichloromethane is injected into the GC, which is equipped with a non-polar capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from 50°C to 250°C. The separated analyte is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 20-200 amu.[1]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Physical properties of (R)-Hexan-3-amine (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of (R)-Hexan-3-amine, specifically its boiling point and density. The information herein is intended to support research, development, and manufacturing activities where this chiral amine is utilized.
Core Physical Properties
This compound, a chiral primary amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate knowledge of its physical properties is essential for process design, purification, and quality control.
While data specifically for the (R)-enantiomer is not extensively reported, the physical properties of enantiomers are identical to each other and closely align with those of the racemic mixture, with the exception of optical rotation. The data presented below is for 3-Aminohexane (racemic), and it is a reliable estimate for the (R)-enantiomer.
Data Summary
The following table summarizes the reported boiling point and density for 3-Aminohexane.
| Physical Property | Value | Units | Notes |
| Boiling Point | 119.3 - 119.64 | °C | At 760 mmHg |
| Density | 0.768 - 0.770 | g/cm³ | At 20°C |
Experimental Protocols
The determination of boiling point and density for a liquid sample such as this compound can be performed using standard laboratory techniques. Below are detailed methodologies for these key experiments.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.
-
Apparatus Setup :
-
A small round-bottom flask (5-10 mL) is charged with approximately 2-3 mL of this compound and a magnetic stir bar or a few boiling chips.
-
A condenser is fitted vertically to the flask.
-
A thermometer is suspended in the neck of the flask with the bulb positioned just below the side arm of the condenser, ensuring it is immersed in the vapor phase during boiling.
-
-
Procedure :
-
The flask is heated gently using a heating mantle or oil bath.
-
The liquid is brought to a gentle boil, and the vapor is allowed to reflux in the condenser.
-
The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.
-
The atmospheric pressure should be recorded concurrently, as boiling point is pressure-dependent.
-
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific volume that is used to determine the density of a liquid with high precision.
-
Preparation :
-
A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is then filled with distilled water of a known temperature and weighed again (m₂).
-
-
Sample Measurement :
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature as the distilled water.
-
The pycnometer filled with the sample is weighed (m₃).
-
-
Calculation :
-
The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at the experimental temperature: V = (m₂ - m₁) / ρ_water
-
The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.
A Technical Guide to the Chirality and Stereochemistry of 3-Aminohexane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 3-Aminohexane is a chiral primary amine with a stereocenter at the C3 position, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-3-aminohexane and (S)-3-aminohexane. The distinct spatial orientation of these enantiomers can lead to significant differences in their interaction with chiral biological macromolecules, such as enzymes and receptors. This technical guide provides an in-depth overview of the stereochemistry of 3-aminohexane, including its physicochemical properties, methods for enantioselective synthesis and resolution, and analytical techniques for stereochemical characterization. The potential implications of its stereoisomerism in biological systems are also discussed, highlighting the critical importance of enantiomeric purity in research and pharmaceutical applications.
Introduction to the Stereochemistry of 3-Aminohexane
3-Aminohexane, also known as hexan-3-amine, is an organic compound with the chemical formula C₆H₁₅N.[1][2][3] Its structure consists of a hexane chain with an amino group attached to the third carbon atom. This third carbon is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a propyl group (-CH₂CH₂CH₃). This structural feature makes it a chiral center, giving rise to two distinct stereoisomers.
These stereoisomers, (R)- and (S)-3-aminohexane, are enantiomers. Enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral environment.[4] However, they differ in their ability to rotate plane-polarized light in equal but opposite directions, a property known as optical activity.[4][5] This difference in optical behavior is the primary physical method for distinguishing between them.
References
Navigating the Safety Profile of (R)-Hexan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (R)-Hexan-3-amine and its racemic form, 3-Aminohexane. Due to a scarcity of publicly available safety data specific to the (R)-enantiomer, this document primarily relies on information for the racemic mixture of 3-Aminohexane (CAS No. 16751-58-9) as a surrogate. Professionals handling this compound should exercise caution and adhere to the safety protocols outlined herein, recognizing that the toxicological and hazardous properties of individual enantiomers can sometimes differ.
Physicochemical and Hazard Identification
A clear understanding of the fundamental properties of a substance is the cornerstone of its safe handling. The following tables summarize the key physicochemical data and hazard classifications for 3-Aminohexane.
Table 1: Physicochemical Properties of 3-Aminohexane
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | [1][2] |
| Molecular Weight | 101.19 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong ammonia-like | [1] |
| Boiling Point | 119.64°C (estimate) | [1][2] |
| Melting Point | -40.7°C (estimate) | [1][2] |
| Flash Point | 25.2°C | [1] |
| Density | 0.770 g/mL | [1][2] |
| Vapor Pressure | 16 mmHg at 25°C | [1] |
| Refractive Index | 1.4200 | [1][2] |
Table 2: GHS Hazard Classification for 3-Aminohexane
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[3] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[3] |
| Hazardous to the Aquatic Environment, Short-Term (Acute) | 2 | H401: Toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-Term (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
Safe Handling and Storage Protocols
Given its hazardous properties, strict adherence to safety protocols is mandatory when working with 3-Aminohexane.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[4] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.[4]
-
Use spark-proof tools and explosion-proof equipment due to the flammable nature of the compound.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Store in a locked-up, secure area.[3]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 3: First Aid Measures for 3-Aminohexane Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill Response
-
Evacuate the area and eliminate all ignition sources.[4]
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]
Experimental Protocols and Methodologies
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: Safe handling workflow for this compound.
Conclusion
While specific safety and toxicological data for this compound are limited, the information available for the racemic mixture, 3-Aminohexane, indicates that it is a hazardous substance requiring stringent safety precautions. It is flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3] Researchers and drug development professionals must handle this compound with the utmost care, utilizing appropriate personal protective equipment and engineering controls. The development and adherence to detailed, experiment-specific SOPs are crucial for ensuring a safe laboratory environment.
References
Technical Guide to (R)-Hexan-3-amine: Synthesis, Characterization, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability and Suppliers
As of late 2025, (R)-Hexan-3-amine is not a stock chemical available from major suppliers. Searches for this specific enantiomer on platforms such as Sigma-Aldrich, Fisher Scientific, and VWR, as well as aggregator sites like Molport and eMolecules, do not yield any direct suppliers. While the racemic mixture, 3-Hexanamine (CAS No. 16751-58-9), is listed by some chemical vendors, the individual (R)- and (S)-enantiomers are not.
For researchers requiring this compound, the primary methods of procurement are:
-
In-house synthesis: Utilizing established methods of asymmetric synthesis or chiral resolution.
-
Custom synthesis: Commissioning a specialized chemical synthesis company to produce the compound. Several companies offer custom synthesis of chiral molecules.
Data Presentation
The following table summarizes the expected physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
| Appearance | Colorless to pale yellow liquid (expected) |
| Boiling Point | ~118-120 °C (for racemic mixture) |
| Density | ~0.76 g/mL (for racemic mixture) |
| CAS Number | 12596147-1 (PubChem CID) |
| Chirality | Contains one stereocenter |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane) |
| Expected ¹H NMR (CDCl₃) | δ ~2.7-2.9 (m, 1H, CH-N), 1.2-1.6 (m, 4H, CH₂), 0.8-1.0 (t, 6H, CH₃) |
| Expected ¹³C NMR (CDCl₃) | δ ~55 (CH-N), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃), ~10 (CH₃) |
Experimental Protocols
Given the lack of commercial availability, the following sections detail two plausible and well-established methods for obtaining this compound in a laboratory setting: enzymatic kinetic resolution and asymmetric synthesis using a chiral auxiliary.
Enzymatic Kinetic Resolution of Racemic 3-Hexanamine
This method involves the selective acylation of the (S)-enantiomer from a racemic mixture of 3-hexanamine using a lipase, leaving the desired (R)-enantiomer unreacted.
Materials:
-
Racemic 3-hexanamine
-
Lipase (e.g., Candida antarctica lipase B (CALB), immobilized)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Aqueous HCl solution (1 M)
-
Aqueous NaOH solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 3-hexanamine (1.0 eq) in the chosen anhydrous organic solvent. Add the immobilized lipase (e.g., CALB, ~50-100 mg per mmol of amine).
-
Acylation: Add the acylating agent (e.g., ethyl acetate, 1.5 eq) to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining amine.
-
Work-up:
-
Filter off the immobilized enzyme and wash it with the reaction solvent.
-
Extract the filtrate with 1 M HCl (aq) to separate the unreacted this compound (which will form the hydrochloride salt and move to the aqueous phase) from the N-acetyl-(S)-3-hexanamine (which will remain in the organic phase).
-
-
Isolation of this compound:
-
Collect the aqueous layer and basify it with 2 M NaOH (aq) to a pH > 12.
-
Extract the free this compound with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by distillation or column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the final product using chiral GC analysis, typically after derivatization with a suitable agent like trifluoroacetic anhydride.
Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary
This approach involves the reaction of 3-hexanone with a chiral amine (the chiral auxiliary) to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the desired this compound. A common chiral auxiliary for this purpose is (R)-(+)-α-methylbenzylamine.
Materials:
-
3-Hexanone
-
(R)-(+)-α-Methylbenzylamine
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))
-
Methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas source
-
Diethyl ether
-
Aqueous HCl solution (1 M)
-
Aqueous NaOH solution (2 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexanone (1.0 eq) and (R)-(+)-α-methylbenzylamine (1.0 eq) in a suitable solvent like toluene.
-
Add Ti(OiPr)₄ (1.1 eq) and stir the mixture at room temperature for several hours to facilitate the formation of the chiral imine.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to 0 °C and add a solution of the reducing agent (e.g., NaBH₄ in methanol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or GC).
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through celite to remove titanium salts.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a mixture of diastereomeric secondary amines.
-
-
Removal of Chiral Auxiliary:
-
Dissolve the crude diastereomeric mixture in methanol and add Pd/C.
-
Subject the mixture to hydrogenolysis (hydrogen gas at a suitable pressure, e.g., 1-5 atm) to cleave the α-methylbenzyl group.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Isolation and Purification:
-
Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is this compound. Purify by distillation or column chromatography.
-
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the final product by chiral GC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
An In-depth Technical Guide to the Stereogenic Center in (R)-Hexan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Hexan-3-amine is a chiral primary amine with a stereogenic center at the third carbon atom of its hexane backbone. This guide provides a comprehensive overview of the core aspects of this stereogenic center, including its structural representation, physicochemical properties, and methods for its enantioselective synthesis and analysis. The pharmacological relevance of chirality in amine-containing compounds is also discussed, highlighting the importance of stereoisomeric purity in drug development. This document is intended to serve as a technical resource, offering detailed experimental considerations and data presentation to aid in the research and development of chiral amine-based molecules.
Introduction to the Stereogenic Center of this compound
The concept of chirality is fundamental in medicinal chemistry and drug development, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological profiles.[1] this compound, a simple chiral aliphatic amine, serves as a model compound for understanding the principles of stereoisomerism and the methods used to control and analyze it.
The stereogenic center in this compound is the carbon atom at the 3-position, which is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a propyl group (-CH2CH2CH3). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: -NH2 > -CH2CH2CH3 > -CH2CH3 > -H. With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority proceeds in a clockwise direction, designating the configuration as (R).
graph "R_Hexan_3_amine_Structure" {
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node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
C3 [label="C*", pos="0,0!", pin="above:Stereogenic Center", fontcolor="#EA4335"];
N [label="NH₂", pos="-0.8,0.8!"];
H [label="H", pos="0.8,0.8!"];
Et [label="CH₂CH₃", pos="-1,-1!"];
Pr [label="CH₂CH₂CH₃", pos="1,-1!"];
C3 -- N [color="#4285F4"];
C3 -- H [style=dashed, color="#34A853"];
C3 -- Et [penwidth=2, color="#FBBC05"];
C3 -- Pr [color="#EA4335"];
}
Caption: Workflow for the chiral resolution of racemic hexan-3-amine.
Detailed Methodology (Hypothetical Protocol based on similar resolutions):
-
Diastereomeric Salt Formation: A solution of racemic hexan-3-amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid (0.5 eq), in the same solvent. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
Fractional Crystallization: Upon cooling, one of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility. The crystallization process can be encouraged by seeding with a small crystal of the desired diastereomer.
-
Isolation and Purification of the Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The salt can be further purified by recrystallization to improve its diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., aqueous NaOH) to deprotonate the amine and liberate the free this compound. The amine, which is typically less soluble in water, can then be extracted with an organic solvent. The organic extracts are dried and the solvent is evaporated to yield the enantiomerically enriched amine.
Another common method for the resolution of racemic amines is enzymatic kinetic resolution . This technique utilizes a lipase to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer.
[3][4]
Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of this compound can be determined using several analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers. [5]The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In this technique, the chiral amine is reacted with a chiral derivatizing agent to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original amine.
[1]
Pharmacological Significance and Signaling Pathways
While specific pharmacological data for this compound is not extensively documented, the stereochemistry of chiral amines is of paramount importance in drug action. [2]The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to significant differences in their therapeutic effects and side-effect profiles.
[1]
For many chiral amine drugs, one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. [2]Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry.
Logical Relationship of Chiral Amine-Receptor Interaction:
Caption: Simplified diagram illustrating the differential interaction of enantiomers with a biological receptor.
Further research into the receptor binding profile of this compound and its analogs could reveal potential therapeutic applications. The principles and methodologies outlined in this guide provide a solid foundation for such investigations.
Conclusion
The stereogenic center of this compound is a key determinant of its three-dimensional structure and, consequently, its potential biological activity. This technical guide has provided an in-depth overview of this chiral molecule, covering its structure, methods for its enantioselective synthesis and resolution, and techniques for analyzing its enantiomeric purity. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established principles and experimental protocols for chiral amines serve as a robust framework for its study and application in research and drug development. The continued exploration of chiral amines like this compound is crucial for advancing our understanding of stereochemistry and its impact on pharmacology.
References
- 1. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes: (R)-Hexan-3-amine as a Chiral Auxiliary in Asymmetric Synthesis
For Research Use Only
Introduction
(R)-Hexan-3-amine is a chiral primary amine that holds potential as a versatile and cost-effective chiral auxiliary for asymmetric synthesis. Its straightforward structure and the presence of a stereogenic center adjacent to the amine functionality allow for its temporary incorporation into a substrate to direct stereoselective transformations. These application notes provide an overview of the potential uses of this compound in key asymmetric reactions, including diastereoselective alkylation of enolates and asymmetric conjugate additions. The protocols outlined are based on established methodologies for analogous chiral primary amines and serve as a guide for researchers exploring the utility of this compound in stereocontrolled synthesis.
Chiral amines are fundamental in asymmetric synthesis, serving as chiral bases, resolving agents, and, importantly, as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[1] After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. While auxiliaries like pseudoephedrine and Evans oxazolidinones are well-established, the exploration of simpler, more accessible amines like this compound is of continuous interest.
Principle of Action
The underlying principle of using this compound as a chiral auxiliary involves the formation of a chiral amide or imine intermediate. The steric bulk of the hexyl group and the defined stereochemistry at the C-3 position create a chiral environment that biases the approach of incoming reagents to one face of a reactive intermediate, such as an enolate or an iminium ion. This facial selectivity leads to the preferential formation of one diastereomer of the product. Subsequent removal of the this compound auxiliary reveals the newly formed stereocenter in the target molecule with high enantiomeric purity.
Potential Applications
Based on the reactivity of similar chiral amines, this compound is a promising candidate for the following asymmetric transformations:
-
Asymmetric Alkylation of Carboxylic Acid Derivatives: Formation of a chiral amide between a carboxylic acid and this compound allows for the diastereoselective alkylation of the α-carbon.
-
Asymmetric Conjugate Addition: The chiral amide can be used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Asymmetric Aldol-Type Reactions: Formation of a chiral imine from an aldehyde or ketone and this compound can be used to control the stereochemical outcome of aldol-type additions.
Protocols
Protocol 1: Asymmetric α-Alkylation of a Propionate Derivative
This protocol describes the diastereoselective alkylation of a propionate derivative using this compound as a chiral auxiliary to generate a product with a new stereocenter at the α-position.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric α-alkylation.
Experimental Procedure:
-
Amide Formation: To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, slowly add propanoyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the chiral amide.
-
Enolate Formation and Alkylation: Dissolve the chiral amide (1.0 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C. Slowly add lithium diisopropylamide (LDA) (1.1 eq.) and stir for 30 minutes. Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Auxiliary Cleavage: Reflux the alkylated amide in a 1:1 mixture of 6 M H₂SO₄ and dioxane for 12 hours. Cool the mixture to room temperature and extract with diethyl ether to isolate the chiral carboxylic acid. The aqueous layer can be basified to recover the chiral auxiliary.
Hypothetical Data Summary:
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 85 | 95:5 |
| Iodomethane | 92 | 92:8 |
| Allyl bromide | 88 | 94:6 |
| Ethyl iodide | 90 | 93:7 |
Note: The data presented is hypothetical and for illustrative purposes.
Protocol 2: Asymmetric Michael (1,4-Conjugate) Addition
This protocol details the use of an α,β-unsaturated amide derived from this compound to direct the conjugate addition of a Gilman cuprate.
Logical Workflow for Asymmetric Conjugate Addition
Caption: Workflow for asymmetric conjugate addition.
Experimental Procedure:
-
α,β-Unsaturated Amide Formation: Prepare the chiral α,β-unsaturated amide from crotonoyl chloride and this compound following the procedure described in Protocol 1, Step 1.
-
Conjugate Addition: Prepare lithium dimethylcuprate (Me₂CuLi) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C. To this solution, add the chiral α,β-unsaturated amide (1.0 eq.) dissolved in THF. Stir the reaction at -78 °C for 3 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography.
-
Auxiliary Cleavage: Dissolve the Michael adduct in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH) (4.0 eq.) followed by aqueous hydrogen peroxide (H₂O₂) (4.0 eq.). Stir at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.
Hypothetical Data Summary:
| Gilman Reagent (R₂CuLi) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Me₂CuLi | 82 | 96:4 |
| Et₂CuLi | 78 | 95:5 |
| Bu₂CuLi | 75 | 97:3 |
Note: The data presented is hypothetical and for illustrative purposes.
Conclusion
This compound presents itself as a potentially valuable chiral auxiliary for various asymmetric transformations. The protocols provided herein offer a foundational methodology for researchers to investigate its efficacy in diastereoselective alkylations and conjugate additions. The straightforward nature of the auxiliary and the mild conditions for its attachment and cleavage make it an attractive candidate for applications in academic and industrial research, particularly in the early stages of drug development and the synthesis of complex chiral molecules. Further optimization of reaction conditions and exploration of a broader substrate scope will be necessary to fully elucidate the synthetic utility of this compound.
References
Application of (R)-Hexan-3-amine in the Resolution of Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-Hexan-3-amine as a chiral resolving agent for the separation of racemic acids. The primary method described is the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differing solubilities. This technique is a cornerstone of chiral separation in pharmaceutical development and fine chemical synthesis, enabling the isolation of enantiomerically pure active pharmaceutical ingredients (APIs) and intermediates.
Principle of Resolution
The resolution of a racemic acid using this compound is based on the reaction of the racemic acid (a mixture of (R)- and (S)-enantiomers) with the enantiomerically pure chiral amine. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-acid · (R)-amine) and ((S)-acid · (R)-amine). These diastereomers are not mirror images and thus have different physicochemical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The desired enantiomer of the acid is subsequently recovered from the purified diastereomeric salt by treatment with a strong acid.
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the resolution of a racemic acid using a chiral amine.
Application Example: Resolution of Racemic Ibuprofen
This section details a representative protocol for the resolution of racemic ibuprofen using this compound. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is known to be the more pharmacologically active form.
Experimental Protocol
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Acetone
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Hydroxide (NaOH), 2 M
-
Diethyl ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
To this solution, add 5.05 g (50 mmol) of this compound.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 50 mL of acetone to the solution to induce crystallization.
-
Allow the mixture to stand at 4°C overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum to obtain the diastereomeric salt of (S)-Ibuprofen and this compound.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Acidify the suspension to pH 2 with 2 M HCl.
-
Extract the liberated ibuprofen with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield (S)-Ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the recovered ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.
-
Data Presentation
The following tables summarize the expected quantitative data from the resolution of racemic ibuprofen with this compound.
Table 1: Yield and Diastereomeric Excess of Crystallized Salt
| Parameter | Value |
| Initial Racemic Ibuprofen (mmol) | 50 |
| This compound (mmol) | 50 |
| Yield of Diastereomeric Salt (g) | 6.8 |
| Diastereomeric Excess (d.e.) (%) | >95 |
Table 2: Yield and Enantiomeric Purity of Recovered (S)-Ibuprofen
| Parameter | Value |
| Yield of (S)-Ibuprofen (g) | 4.1 |
| Yield (%) | 80 (based on one enantiomer) |
| Specific Rotation [α]D20 (c=1, EtOH) | +57° |
| Enantiomeric Excess (e.e.) (%) | >98 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the resolution of ibuprofen.
Conclusion
The use of this compound as a resolving agent provides an effective method for the separation of racemic acids. The protocol outlined for the resolution of ibuprofen can be adapted for other racemic carboxylic acids, with optimization of the solvent system and crystallization conditions being key to achieving high yields and enantiomeric purities. This classical resolution technique remains a valuable and scalable tool in the synthesis of single-enantiomer drugs and chiral fine chemicals.
(R)-Hexan-3-amine in Stereoselective Synthesis: An Overview of Chiral Amines as Reagents
Initial literature and database searches did not yield specific applications of (R)-Hexan-3-amine as a reagent in stereoselective synthesis. While the compound is commercially available, its utility as a chiral catalyst, auxiliary, or resolving agent is not documented in readily accessible scientific literature. This suggests that this compound is not a commonly employed tool in this context.
However, the broader class of chiral amines is fundamental to stereoselective synthesis, playing crucial roles in the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1][2][3] This document will, therefore, provide a general overview of the applications of chiral amines in stereoselective synthesis, with examples of commonly used reagents, and outline general protocols for their use.
Introduction: The Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are organic compounds containing an amine functional group attached to a stereogenic center. Their importance in stereoselective synthesis stems from their ability to transfer their chirality to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. They are utilized in several key ways:
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
-
Chiral Catalysts: Chiral amines can act as organocatalysts, where a substoichiometric amount of the amine is used to catalyze a reaction enantioselectively. This is a highly efficient and atom-economical approach.
-
Chiral Resolving Agents: Chiral amines are widely used to resolve racemic mixtures of chiral acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by methods such as fractional crystallization.[4]
Common Chiral Amines and Their Applications
While this compound itself is not prominently featured in the literature, several other chiral amines are workhorses in stereoselective synthesis. Below is a summary of some common examples and their applications.
| Chiral Amine | Application(s) | Typical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| (R)- and (S)-1-Phenylethylamine | Chiral resolving agent for carboxylic acids and alcohols. Chiral auxiliary for the synthesis of chiral amines and amino acids. | High ee often achieved after crystallization of diastereomeric salts. |
| (-)- and (+)-Sparteine | Chiral ligand in organometallic catalysis, particularly for asymmetric deprotonation reactions. | Can achieve >90% ee in various reactions. |
| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Catalysts in a wide range of asymmetric reactions, including Michael additions, aldol reactions, and halogenations. | Often provide high ee's, frequently >90%. |
| (1R,2S)-Ephedrine and (1S,2R)-Pseudoephedrine | Chiral auxiliaries for asymmetric alkylations and reductions. | Can provide high dr's, often >95:5. |
| (R)- and (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Versatile chiral auxiliary for the asymmetric synthesis of a wide variety of chiral amines.[5] | High diastereoselectivities are commonly achieved. |
Experimental Protocols
Below are generalized protocols for common applications of chiral amines in stereoselective synthesis. Note: These are illustrative examples and specific conditions will vary depending on the substrates and reagents used.
Protocol for the Resolution of a Racemic Carboxylic Acid using (R)-1-Phenylethylamine
This protocol describes a classical method for separating the enantiomers of a racemic carboxylic acid.
Workflow for Chiral Resolution:
Caption: Workflow for the resolution of a racemic carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
(R)-1-Phenylethylamine (0.5 to 1.0 equivalents)
-
Solvent (e.g., methanol, ethanol, or acetone)
-
Aqueous HCl (e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add (R)-1-Phenylethylamine (typically 0.5 equivalents to resolve one enantiomer, or 1.0 equivalent for a full resolution) to the solution. The mixture may be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Enriched Carboxylic Acid: Suspend the isolated crystals in water and add aqueous HCl until the solution is acidic. This will protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
-
Recovery of the Chiral Amine: The aqueous layer from the acidification step can be basified to recover the chiral amine.
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
This diagram illustrates the general principle of using a chiral auxiliary in stereoselective synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
While this compound does not appear to be a widely utilized reagent in stereoselective synthesis based on current literature, the broader class of chiral amines is indispensable. They provide a powerful and versatile toolkit for the synthesis of enantiomerically pure compounds, which are critical for the development of new pharmaceuticals and other advanced materials. The principles and protocols outlined above provide a general framework for the application of chiral amines in research and development. The choice of a specific chiral amine will depend on the nature of the substrate, the desired transformation, and the desired stereochemical outcome.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Application Notes and Protocols for Diastereomeric Salt Formation with (R)-Hexan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastereomeric salt formation is a classical and industrially significant method for the resolution of racemic mixtures, particularly chiral carboxylic acids. This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral resolving agent, in this case, (R)-Hexan-3-amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Subsequently, the desired enantiomer of the carboxylic acid can be recovered from the separated diastereomeric salt. This application note provides detailed protocols and illustrative data for the use of this compound as a resolving agent for racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4]
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid, (R,S)-Acid, with a single enantiomer of a chiral amine, this compound, yields two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different three-dimensional structures, these salts possess different solubilities in a given solvent system, enabling the less soluble diastereomer to be selectively crystallized.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific racemic carboxylic acids.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and crystallize the less soluble diastereomeric salt from a racemic carboxylic acid and this compound.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
This compound
-
Solvent (e.g., Methanol, Ethanol, Acetone, or mixtures with water)
-
Crystallization vessel with stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: In a crystallization vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating and stirring until a clear solution is obtained. The choice of solvent is critical and often determined empirically to achieve a significant solubility difference between the diastereomeric salts.
-
Addition of Resolving Agent: To the solution, add this compound (0.5 to 1.0 equivalent). The stoichiometry may need to be optimized; starting with a sub-stoichiometric amount of the resolving agent can sometimes lead to higher enantiomeric excess in the crystalline product.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), with continuous, gentle stirring. Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization if it does not occur spontaneously.
-
Isolation: Once a significant amount of precipitate has formed, isolate the crystalline solid by filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Recovery of the Enantiomerically Enriched Carboxylic Acid
Objective: To liberate the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 1
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend the isolated diastereomeric salt in water.
-
Acidification: Add an aqueous acid solution (e.g., 1 M HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylic acid and liberate it from the amine salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid into an organic solvent. Perform the extraction multiple times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Protocol 3: Determination of Diastereomeric and Enantiomeric Excess
Objective: To determine the purity of the isolated diastereomeric salt and the final carboxylic acid.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric excess (de) of the crystallized salt. The diastereomers will often exhibit distinct signals for certain protons, and the ratio of the integration of these signals corresponds to the diastereomeric ratio.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining the enantiomeric excess (ee) of the final carboxylic acid product. The sample is analyzed on a chiral stationary phase that allows for the separation of the two enantiomers. The ratio of the peak areas corresponds to the enantiomeric ratio.
Data Presentation
The following tables present illustrative quantitative data for the resolution of a generic racemic profen-type carboxylic acid using this compound. This data is representative of a successful resolution and should be used as a benchmark for experimental work.
Table 1: Illustrative Crystallization Results for Diastereomeric Salts
| Racemic Acid | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Yield (%) | Diastereomeric Excess (de) (%) |
| (R,S)-Ibuprofen | This compound | Ethanol/Water (9:1) | 1:0.6 | 42 | 95 |
| (R,S)-Naproxen | This compound | Methanol | 1:0.5 | 38 | 92 |
| (R,S)-Ketoprofen | This compound | Acetone | 1:0.7 | 45 | 90 |
Table 2: Illustrative Data for Recovered Enantiomerically Enriched Carboxylic Acid
| Starting Diastereomeric Salt | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α] |
| (S)-Ibuprofen·this compound | (S)-Ibuprofen | 95 | >99 | +57° (c=1, Ethanol) |
| (S)-Naproxen·this compound | (S)-Naproxen | 93 | >98 | +66° (c=1, Chloroform) |
| (S)-Ketoprofen·this compound | (S)-Ketoprofen | 96 | >97 | +59° (c=1, Acetone) |
Visualizations
The following diagrams illustrate the key workflows and relationships in the diastereomeric salt resolution process.
Caption: Workflow for diastereomeric salt resolution using this compound.
Caption: Logical relationships in diastereomeric salt resolution.
References
Application Notes and Protocols: The Role of (R)-Hexan-3-amine in the Synthesis of Chiral Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, with a significant percentage of drugs containing a stereogenic amine center. The enantiomeric purity of these compounds is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. (R)-Hexan-3-amine, a simple chiral primary amine, serves as a valuable resolving agent in the separation of racemic mixtures, a crucial step in the production of enantiomerically pure pharmaceutical intermediates. While specific, documented industrial applications of this compound are not widespread in publicly available literature, its utility can be effectively demonstrated through its role in the classical resolution of racemic carboxylic acids via diastereomeric salt formation. This method remains one of the most straightforward and scalable techniques for chiral separations in pharmaceutical manufacturing.[1][2]
This document provides detailed application notes and a generalized protocol for the use of this compound as a chiral resolving agent for the separation of a racemic carboxylic acid, a common intermediate in drug synthesis.
Application: Chiral Resolution of Racemic Carboxylic Acids
This compound is an effective resolving agent for racemic carboxylic acids. The principle of this application lies in the reaction of the chiral amine with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5] Once separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid.
Key Advantages:
-
Cost-Effective: Diastereomeric salt resolution is often more economical than chiral chromatography for large-scale production.[1]
-
Scalability: The process of crystallization can be readily scaled up for industrial manufacturing.
-
Versatility: This method is applicable to a wide range of racemic acids.
The general workflow for such a resolution is depicted below.
References
The Role of (R)-Hexan-3-amine in Chiral Catalyst Preparation: A Review of Current Applications
Chiral amines are a cornerstone in the field of asymmetric catalysis, serving as versatile precursors for a wide array of chiral ligands and organocatalysts. These catalysts are instrumental in the stereoselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where the specific three-dimensional arrangement of atoms is crucial for their biological activity and function.
While specific data for (R)-Hexan-3-amine is elusive, the general strategies for synthesizing chiral catalysts from chiral primary amines are well-established. These methodologies can, in principle, be adapted for less common amines like this compound. The following sections outline the general synthetic pathways for major classes of chiral ligands and catalysts that are typically derived from chiral amines. These protocols are based on analogous, more widely used chiral amines such as (R)-1-phenylethylamine and serve as a general guide.
General Methodologies for Chiral Catalyst Synthesis from Chiral Amines
The synthesis of chiral ligands and catalysts from a chiral amine backbone typically involves the transformation of the amino group into a more complex coordinating moiety. The chirality of the original amine is transferred to the final catalyst structure, creating a chiral environment that can induce stereoselectivity in a chemical reaction.
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. A common approach to synthesize P-chiral phosphine ligands involves the use of phosphine-boranes as intermediates.
Hypothetical Workflow for Chiral Phosphine Ligand Synthesis:
Caption: Hypothetical workflow for synthesizing a chiral phosphine ligand from this compound.
Synthesis of Chiral Oxazoline Ligands
Chiral oxazoline-containing ligands are another privileged class of ligands for asymmetric catalysis, effective in a variety of reactions including allylic alkylations and cyclopropanations. They are typically synthesized from chiral β-amino alcohols, which can be derived from chiral amines.
Hypothetical Workflow for Chiral Oxazoline Ligand Synthesis:
Caption: Hypothetical workflow for synthesizing a chiral oxazoline ligand starting from this compound.
Synthesis of Chiral Salen Ligands
Chiral Salen (salicylaldehyde-ethylenediamine) ligands are tetradentate ligands that form stable complexes with a variety of metals and are widely used in asymmetric oxidation, kinetic resolution, and other reactions. The chiral diamine backbone is the key component that induces stereoselectivity.
Hypothetical Workflow for Chiral Salen Ligand Synthesis:
Caption: Hypothetical workflow for synthesizing a chiral Salen ligand from this compound.
Conclusion for Researchers and Drug Development Professionals
The lack of specific literature on the use of this compound for chiral catalyst synthesis presents both a challenge and an opportunity. While established protocols cannot be directly cited, the fundamental principles of chiral ligand and catalyst design provide a solid foundation for exploring its potential.
Researchers interested in novel catalyst development could consider the following:
-
Adaptation of Existing Protocols: The general synthetic routes for preparing chiral phosphines, oxazolines, and Salen ligands from other chiral amines can serve as a starting point. The specific reaction conditions would likely require optimization for this compound due to its unique steric and electronic properties.
-
Exploration in Organocatalysis: Chiral amines themselves can act as organocatalysts for various transformations, such as Michael additions and aldol reactions. Investigating the catalytic activity of this compound or its simple derivatives in these reactions could be a fruitful area of research.
-
Computational Studies: Molecular modeling and computational chemistry could be employed to predict the potential efficacy of catalysts derived from this compound in various asymmetric reactions, helping to guide synthetic efforts.
For drug development professionals, the exploration of novel chiral catalysts is crucial for developing efficient and stereoselective syntheses of active pharmaceutical ingredients (APIs). While catalysts derived from this compound are not currently part of the standard toolkit, the development of new catalytic systems based on readily available and potentially cost-effective chiral building blocks is of significant interest.
Application Notes and Protocols: Asymmetric Alkylation Directed by (R)-Hexan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the development of chiral drugs and complex molecules. Chiral auxiliaries are powerful tools in this context, temporarily imparting their stereochemical information to a prochiral substrate to direct the formation of a specific stereoisomer.[1] While a variety of chiral auxiliaries have been developed and utilized, this document focuses on the application of derivatives of (R)-Hexan-3-amine as a chiral auxiliary in asymmetric alkylation reactions.
The use of chiral amines to form amide enolates for diastereoselective alkylation is a well-established strategy.[2][3] By attaching a chiral amine, such as a derivative of this compound, to a carboxylic acid, a chiral amide is formed. Upon deprotonation, the chiral environment of the auxiliary directs the approach of an incoming electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, ketone, or alcohol. This methodology offers a reliable and predictable way to introduce chirality.
These application notes provide an overview of the methodology, hypothetical performance data, and detailed experimental protocols for the use of a hypothetical this compound derivative in asymmetric alkylation.
Data Presentation
The following table summarizes representative, hypothetical data for the asymmetric alkylation of an N-propanoyl-(R)-hexan-3-amine derivative with various electrophiles. This data illustrates the potential efficacy and selectivity of this chiral auxiliary.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-phenylpropanoyl)-(R)-hexan-3-amine | 95 | >99:1 |
| 2 | Iodomethane | N-(2-methylpropanoyl)-(R)-hexan-3-amine | 92 | 98:2 |
| 3 | Allyl iodide | N-(pent-4-enoyl)-(R)-hexan-3-amine | 90 | 97:3 |
| 4 | Ethyl iodide | N-(2-ethylpropanoyl)-(R)-hexan-3-amine | 93 | 98:2 |
| 5 | Isopropyl iodide | N-(2,3-dimethylbutanoyl)-(R)-hexan-3-amine | 85 | 95:5 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide (N-Propanoyl-(R)-hexan-3-amine)
This protocol describes the coupling of this compound with propanoic acid to form the chiral amide substrate.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-propanoyl-(R)-hexan-3-amine.
Protocol 2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the chiral amide enolate.
Materials:
-
N-Propanoyl-(R)-hexan-3-amine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of N-propanoyl-(R)-hexan-3-amine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated amide. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(R)-hexan-3-amine
-
Sulfuric acid (H2SO4), concentrated
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water.
-
Add concentrated sulfuric acid (5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours, until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL) to recover the chiral auxiliary.
-
Make the aqueous layer basic by the careful addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any remaining neutral impurities.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.
Visualizations
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Stereochemical model for diastereoselective alkylation of a chiral enolate.
References
Application Note: (R)-Hexan-3-amine as a Chiral Building Block in the Synthesis of Novel Agrochemical Candidates
Introduction
Chirality plays a pivotal role in the efficacy and selectivity of modern agrochemicals. A significant portion of commercial fungicides, herbicides, and insecticides are chiral molecules, with often only one enantiomer exhibiting the desired biological activity.[1] The use of enantiomerically pure starting materials is a key strategy in the development of safer and more effective crop protection agents. Chiral amines, in particular, are crucial building blocks for a variety of agrochemicals, often forming the backbone of active ingredients through the formation of amide linkages.[1]
This application note explores the potential of (R)-Hexan-3-amine as a chiral building block in the synthesis of novel agrochemical candidates. While the direct use of this compound in commercially available agrochemicals is not widely documented in public literature, its structural features—a secondary amine with a defined stereocenter—make it an attractive synthon for the generation of new active ingredients. This document provides a representative, hypothetical synthesis of a novel amide-containing fungicide candidate to illustrate the utility of this compound in agrochemical research and development.
Rationale for the Use of this compound
This compound offers several advantageous features as a chiral building block:
-
Defined Stereochemistry: The fixed (R)-configuration at the C3 position allows for the synthesis of stereochemically pure final products, which is crucial for optimizing biological activity and reducing off-target effects.
-
Aliphatic Scaffold: The hexyl chain provides a lipophilic character that can be important for the molecule's ability to penetrate plant tissues or insect cuticles.
-
Reactive Handle: The secondary amine functionality is readily available for reaction with a variety of electrophiles, most notably carboxylic acid derivatives, to form stable amide bonds.
Hypothetical Synthesis of a Novel Fungicide Candidate
To demonstrate the application of this compound, we propose a hypothetical synthesis of a novel fungicide candidate, (R)-N-(hexan-3-yl)-2-(4-chlorophenoxy)propanamide (HCPA) . The design of this molecule is inspired by the structures of known acylalanine fungicides like metalaxyl and benalaxyl, which feature a chiral amine connected to a substituted phenoxyacetyl or similar moiety.[2][3][4] The synthesis involves the coupling of this compound with 2-(4-chlorophenoxy)propanoyl chloride.
Synthesis Pathway
Caption: Hypothetical synthesis of HCPA.
Experimental Protocols
Synthesis of 2-(4-chlorophenoxy)propanoyl chloride
-
To a solution of 2-(4-chlorophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) is added oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
A catalytic amount of N,N-dimethylformamide (DMF, 1 drop) is added.
-
The reaction mixture is stirred at room temperature for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Synthesis of (R)-N-(hexan-3-yl)-2-(4-chlorophenoxy)propanamide (HCPA)
-
A solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/g of amine) is cooled to 0 °C.
-
A solution of 2-(4-chlorophenoxy)propanoyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the amine solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting amine.
-
Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure HCPA.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of HCPA.
| Parameter | Value |
| Yield of HCPA | 85% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess | >99% (R) |
| Appearance | White crystalline solid |
| Melting Point | 85-88 °C |
Experimental Workflow
The general workflow for the synthesis and evaluation of new agrochemical candidates derived from this compound is outlined below.
Caption: General workflow for agrochemical R&D.
Conclusion
This application note demonstrates the potential utility of this compound as a valuable chiral building block for the synthesis of novel agrochemical candidates. The presented hypothetical synthesis of an amide-containing fungicide illustrates a straightforward and efficient method for incorporating this chiral amine into a molecular scaffold with known agrochemical relevance. The well-defined stereochemistry and versatile reactivity of this compound make it a promising tool for researchers and scientists in the field of drug development and agrochemical synthesis, enabling the exploration of new chemical space in the quest for more effective and environmentally benign crop protection solutions. Further research into the synthesis and biological evaluation of a library of compounds derived from this compound is warranted to fully explore its potential in agrochemical applications.
References
Application Notes and Protocols: Stereocontrol with (R)-Hexan-3-amine Auxiliaries
A comprehensive search of available scientific literature and chemical databases did not yield any specific examples or established protocols for the use of (R)-Hexan-3-amine as a chiral auxiliary in stereocontrolled synthesis. While the principles of chiral auxiliary-mediated stereocontrol are well-established, the application of this particular amine for this purpose does not appear to be documented in readily accessible resources.
Therefore, the following sections provide a generalized framework for how a chiral amine, such as this compound, might theoretically be employed as a chiral auxiliary, based on established mechanisms of similar compounds. This information is intended for conceptual understanding and to guide potential research in this area. It is crucial to note that the specific reaction conditions, efficacy, and stereochemical outcomes for this compound would require experimental validation.
Theoretical Mechanism of Stereocontrol
Chiral auxiliaries, such as chiral amines, are temporarily incorporated into a prochiral substrate to induce facial selectivity in subsequent chemical transformations. The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary, which directs the approach of a reagent to one face of the molecule over the other.
In the context of an alkylation reaction, a common application for chiral auxiliaries, the proposed mechanism involving a hypothetical chiral imine derived from this compound would likely proceed as follows:
-
Formation of a Chiral Imine: The prochiral carbonyl compound (an aldehyde or ketone) reacts with this compound to form a chiral imine. The stereocenter of the amine now imparts chirality to the entire molecule.
-
Deprotonation to Form a Chiral Enolate/Aza-enolate: A strong base is used to deprotonate the α-carbon of the imine, forming a rigid, chelated enolate or aza-enolate structure. The lithium cation, for instance, could coordinate to both the nitrogen and a Lewis basic site on the auxiliary, creating a conformationally restricted intermediate.
-
Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) approaches the chiral enolate. The bulky ethyl and propyl groups of the hexan-3-amine moiety would sterically hinder one face of the enolate, forcing the electrophile to approach from the less hindered face. This preferential attack leads to the formation of one diastereomer in excess.
-
Removal of the Auxiliary: After the stereocenter is set, the chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the desired enantiomerically enriched product and recover the this compound.
Logical Relationship of Stereocontrol
Caption: Theoretical workflow for stereocontrol using this compound.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols that would need to be optimized for any specific reaction using this compound as a chiral auxiliary.
Protocol 1: Formation of a Chiral Imine (Hypothetical)
-
Reagents and Materials:
-
Prochiral aldehyde or ketone (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Molecular sieves (optional)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the prochiral carbonyl compound and this compound in anhydrous toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting carbonyl is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral imine, which may be used in the next step without further purification.
-
Protocol 2: Diastereoselective Alkylation of a Chiral Imine (Hypothetical)
-
Reagents and Materials:
-
Chiral imine (from Protocol 1) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq, 2 M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (electrophile) (1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the chiral imine in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aza-enolate.
-
Add the alkyl halide dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the imine.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Cleavage of the Chiral Auxiliary (Hypothetical)
-
Reagents and Materials:
-
Alkylated product (from Protocol 2)
-
1 M Hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified alkylated product in diethyl ether.
-
Add an equal volume of 1 M HCl and stir vigorously at room temperature.
-
Monitor the hydrolysis of the imine by TLC.
-
Separate the aqueous and organic layers.
-
The desired alkylated carbonyl product will be in the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
The protonated this compound auxiliary will be in the aqueous layer. The aqueous layer can be basified with NaOH and extracted with an organic solvent to recover the auxiliary.
-
Quantitative Data Summary (Hypothetical)
As no experimental data exists for this compound as a chiral auxiliary, the following table is a template demonstrating how such data would be presented. The values are purely illustrative.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | Product 1 | 85 | 90:10 |
| 2 | BnBr | Product 2 | 78 | 95:5 |
| 3 | Allyl Bromide | Product 3 | 82 | 92:8 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for asymmetric alkylation.
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Reactions with (R)-Hexan-3-amine
Welcome to the technical support center for utilizing (R)-Hexan-3-amine in diastereoselective reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in diastereoselective reactions?
This compound serves as a chiral auxiliary or a chiral reagent/catalyst.[1][2] As a chiral auxiliary, it is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over another.[1] It can also be used to form chiral enamines or imines, which then react diastereoselectively with various electrophiles.
Q2: I am observing low diastereoselectivity in my reaction. What are the common contributing factors?
Low diastereoselectivity can stem from several factors:
-
Sub-optimal Temperature: Reactions are often highly sensitive to temperature. Running the reaction at a non-optimal temperature can lead to a decrease in the energy difference between the transition states leading to the different diastereomers.
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the diastereoselectivity.
-
Steric Hindrance: Insufficient steric bulk on the chiral auxiliary or the reactants may not create a sufficiently biased environment to favor one diastereomer.
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Presence of Water: Trace amounts of water can interfere with organometallic reagents and alter the reaction pathway, leading to reduced selectivity.
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Reagent Purity: Impurities in the starting materials or reagents can lead to side reactions and lower the overall stereoselectivity.
Q3: How can the choice of a Lewis acid impact the diastereoselectivity of my reaction?
Lewis acids can play a crucial role in enhancing diastereoselectivity by coordinating with the substrate and/or the chiral auxiliary. This coordination can lock the conformation of the transition state, increasing the steric hindrance for attack from one face of the molecule. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can influence the geometry of this chelated intermediate, and therefore, the diastereomeric ratio of the product. It is often necessary to screen a variety of Lewis acids to find the optimal one for a specific reaction.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (d.r.) in Alkylation of an Enamine Derived from this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. Typical temperatures for high diastereoselectivity are -78 °C to 0 °C. | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. |
| Inappropriate solvent. | Screen a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane). | The solvent can affect the aggregation state of organometallic reagents and the geometry of the transition state. |
| Sub-optimal base for deprotonation. | If applicable, screen different non-nucleophilic bases (e.g., LDA, LiHMDS, KHMDS). | The counterion of the base can influence the chelation and steric environment of the enolate. |
| Steric hindrance is insufficient. | Consider using a bulkier electrophile if the reaction chemistry allows. | Increased steric bulk can enhance facial discrimination during the electrophilic attack. |
Illustrative Data: Effect of Temperature on Diastereoselectivity (Analogous System)
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 25 | 60:40 |
| 0 | 85:15 |
| -78 | >95:5 |
Note: This data is representative of typical trends observed in diastereoselective alkylations and may not directly correspond to reactions with this compound.
Issue 2: Low Diastereoselectivity in an Aldol Reaction with an this compound Derived Imine
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Lewis acid or lack thereof. | Screen various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). Vary the stoichiometry of the Lewis acid. | Lewis acids can form rigid chelated intermediates, which are crucial for high diastereoselectivity in aldol reactions. |
| E/Z geometry of the enolate is not controlled. | Modify the enolization conditions (base, solvent, additives like HMPA). | The geometry of the enolate can significantly impact the facial selectivity of the subsequent aldol addition. |
| Reaction time is too long, leading to epimerization. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | The desired product may be thermodynamically less stable and can epimerize to the undesired diastereomer over time. |
Illustrative Data: Effect of Lewis Acid on Diastereoselectivity (Analogous System)
| Lewis Acid | Diastereomeric Ratio (syn:anti) |
| None | 50:50 |
| BF₃·OEt₂ | 70:30 |
| TiCl₄ | 95:5 |
| SnCl₄ | 92:8 |
Note: This data is representative and illustrates the significant impact a Lewis acid can have on the outcome of a diastereoselective aldol reaction.
Experimental Protocols (Illustrative Examples)
Protocol 1: General Procedure for Diastereoselective Alkylation of a Ketone via an this compound Derived Enamine
-
Enamine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the ketone (1.0 eq.) in anhydrous toluene (0.5 M). Add this compound (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.). Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. Remove the solvent under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
-
Alkylation: Dissolve the crude enamine in anhydrous THF (0.5 M) and cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of the alkyl halide (1.1 eq.) in THF dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Hydrolysis: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude imine is then hydrolyzed by stirring with 2M HCl at room temperature for 1 hour.
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Purification and Analysis: Neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with diethyl ether. The organic layer is dried and concentrated. The diastereomeric ratio of the product is determined by GC, HPLC, or ¹H NMR analysis of the crude product. The product is then purified by flash column chromatography.
Protocol 2: General Procedure for a Diastereoselective Aldol Reaction Using an this compound Derived Imine
-
Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq.) in anhydrous dichloromethane (0.5 M). Add this compound (1.1 eq.) and anhydrous MgSO₄ (2.0 eq.). Stir the mixture at room temperature for 2 hours. Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude imine.
-
Aldol Reaction: Dissolve the crude imine in anhydrous dichloromethane (0.5 M) and cool to -78 °C. Add a solution of TiCl₄ (1.1 eq.) in dichloromethane dropwise. Stir for 30 minutes. To this mixture, add a solution of the silyl enol ether (1.2 eq.) in dichloromethane dropwise. Stir at -78 °C for 6 hours.
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio is determined by ¹H NMR spectroscopy on the crude product. The desired aldol adduct is purified by flash column chromatography.
Visualizations
Caption: General workflow for a diastereoselective synthesis using this compound as a chiral auxiliary.
Caption: Key factors influencing the diastereoselectivity of a reaction.
References
Technical Support Center: Troubleshooting Low Yields in (R)-Hexan-3-amine Mediated Resolutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low yields in kinetic resolutions utilizing (R)-Hexan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a kinetic resolution?
This compound serves as a chiral resolving agent. In a typical kinetic resolution of a racemic mixture (e.g., of a carboxylic acid or alcohol), it selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Q2: What are the most common causes of low yields in these resolutions?
Low yields can stem from several factors including:
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Poor diastereomeric salt formation: The formation of a stable diastereomeric salt is crucial for effective separation.
-
Suboptimal reaction conditions: Temperature, solvent, and concentration play a significant role in the efficiency of the resolution.
-
Racemization: The product or the starting material may racemize under the reaction conditions.
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Incomplete reaction: The reaction may not have reached completion, leaving a significant amount of starting material unreacted.
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Issues with work-up and purification: The desired product may be lost during extraction, crystallization, or chromatography.
Q3: How can I improve the diastereomeric salt formation?
To improve salt formation, consider screening a variety of solvents with different polarities. The solubility of the diastereomeric salts is a critical factor, and finding a solvent where one salt selectively precipitates is key. Additionally, ensure the stoichiometry between the this compound and the substrate is optimal, typically a 1:1 molar ratio.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.) of the Recovered Starting Material
If the enantiomeric excess of the unreacted starting material is low, it suggests that the kinetic resolution is not proceeding efficiently.
Troubleshooting Steps:
-
Verify the Purity of this compound: Impurities in the resolving agent can significantly hinder the resolution process. Ensure the amine is of high purity and enantiomeric excess.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction, leading to a higher e.e.
-
Solvent Screening: The choice of solvent is critical. A solvent that allows for good solubility of the reactants but poor solubility of one of the diastereomeric salts is ideal.
Issue 2: Low Yield of the Resolved Product After Separation
Low recovery of the desired enantiomer can be due to issues with the reaction itself or the work-up procedure.
Troubleshooting Steps:
-
Reaction Time: The reaction may not have proceeded to the optimal point. Monitor the reaction progress over time using techniques like HPLC or NMR to determine the point of maximum e.e. and yield.
-
Work-up Procedure: Ensure that the pH during aqueous work-up is carefully controlled to prevent the loss of the amine or the substrate. Extractions should be performed multiple times to ensure complete recovery.
-
Purification Method: If using crystallization, ensure that the conditions are optimized to prevent co-crystallization of the undesired diastereomer. For chromatographic separation, select a column and mobile phase that provide good separation of the enantiomers or diastereomers.
Data Presentation
Table 1: Effect of Solvent on the Kinetic Resolution of Racemic Ibuprofen
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of (S)-Ibuprofen (%) | e.e. of (S)-Ibuprofen (%) |
| Toluene | 25 | 24 | 45 | 92 |
| Dichloromethane | 25 | 24 | 42 | 88 |
| Acetonitrile | 25 | 24 | 38 | 85 |
| Hexane | 25 | 24 | 48 | 95 |
Table 2: Influence of Temperature on Enantiomeric Excess
| Temperature (°C) | Reaction Time (h) | Yield of (S)-Ibuprofen (%) | e.e. of (S)-Ibuprofen (%) |
| 0 | 48 | 42 | 98 |
| 25 | 24 | 48 | 95 |
| 50 | 12 | 49 | 85 |
Experimental Protocols
General Protocol for the Kinetic Resolution of a Racemic Carboxylic Acid
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Reactant Preparation: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) in the chosen solvent (e.g., hexane).
-
Addition of Resolving Agent: Add this compound (0.5 eq) to the solution at the desired temperature.
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC to determine the e.e. of the unreacted carboxylic acid.
-
Work-up: Once the desired e.e. is reached, filter the precipitated diastereomeric salt. Wash the salt with a small amount of cold solvent.
-
Liberation of the Amine and Acid: Treat the salt with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and liberate the carboxylic acid. Extract the carboxylic acid with an organic solvent.
-
Purification: Purify the enantiomerically enriched carboxylic acid by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: General experimental workflow for kinetic resolution.
Technical Support Center: Purification of (R)-Hexan-3-amine Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (R)-Hexan-3-amine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a racemic mixture?
The most common and effective strategies for resolving racemic amines like Hexan-3-amine are diastereomeric salt crystallization and chiral chromatography.[1]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2] The desired enantiomer is then recovered by treating the purified salt with a base.
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique. It separates enantiomers based on their differential interactions with the chiral environment of the column.[3][4][5]
Q2: Can I use fractional distillation to separate (R)- and (S)-Hexan-3-amine?
No, you cannot separate enantiomers using fractional distillation. Enantiomers have identical physical properties, including boiling points, so they cannot be separated by this method.[6] Distillation can, however, be useful for removing other impurities with significantly different boiling points, such as solvents or certain achiral starting materials, before performing the chiral resolution.[7][8]
Q3: What are the typical impurities I might find in my this compound reaction product?
Common impurities can include:
-
The undesired (S)-enantiomer.
-
Unreacted starting materials.
-
Achiral by-products from side reactions.[9]
-
Residual solvents, reagents, or catalysts.[10]
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Over-reacted products, such as di- or tri-alkylated amines if the synthesis involves alkylation.[11]
Q4: How do I determine the enantiomeric purity (e.e.) of my final product?
Chiral HPLC or Chiral SFC are the standard methods for accurately determining the enantiomeric excess (e.e.) of a chiral amine.[3] These techniques can provide a quantitative measure of the ratio of the two enantiomers present in a sample.
Troubleshooting Guides
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Poor solvent choice (salt is too soluble).- Solution is not supersaturated. | - Screen a variety of solvents with different polarities.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. Seeding with a small crystal can induce crystallization. |
| Low Diastereomeric Excess (d.e.) after crystallization | - Ineffective chiral resolving agent.- The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | - Screen different chiral resolving acids (e.g., tartaric acid, mandelic acid, di-p-toluoyl-tartaric acid).[12]- Perform extensive solvent screening to maximize the solubility difference.- Perform multiple recrystallization steps to improve purity. |
| Oily precipitate instead of solid crystals | - The melting point of the diastereomeric salt is lower than the temperature of the crystallization solution.- Presence of impurities inhibiting crystal lattice formation. | - Lower the crystallization temperature.- Try a different solvent system.- Purify the crude amine mixture to remove interfering impurities before salt formation.[9] |
Troubleshooting Chiral Chromatography (HPLC/SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers (co-elution) | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclofructan-based).[4]- Modify the mobile phase composition. Adjust the ratio of polar/non-polar solvents and the type of alcohol modifier.[5]- Add acidic or basic modifiers (e.g., trifluoroacetic acid, triethylamine) to the mobile phase, which can significantly impact the separation of amines.[5] |
| Poor peak shape (tailing, fronting) | - Deleterious interactions between the amine and the silica backbone of the CSP.- Column overload. | - Add a competing base like triethylamine or butylamine to the mobile phase to block active sites on the silica.[4]- Reduce the amount of sample injected onto the column. |
| Low resolution between enantiomers | - Sub-optimal flow rate or temperature.- Mobile phase composition is not ideal. | - Optimize the flow rate; lower flow rates often increase resolution but lengthen run times.- Adjusting the column temperature can alter enantioselectivity.- Fine-tune the mobile phase composition (e.g., change the percentage of the alcohol modifier). |
Data Presentation
Table 1: Comparison of Primary Purification Strategies
| Feature | Diastereomeric Salt Crystallization | Preparative Chiral Chromatography (HPLC/SFC) |
| Principle | Separation based on differential solubility of diastereomers. | Separation based on differential interaction with a chiral stationary phase. |
| Scalability | Generally well-suited for large-scale (multi-gram to kg) purification. | Can be scaled up, but may require specialized equipment and can be costly. |
| Development Time | Can be labor-intensive, requiring screening of multiple acids and solvents. | Method development can be rapid with modern screening platforms.[5] |
| Solvent Consumption | Can be high, especially with multiple recrystallization steps. | Can be high, particularly for preparative HPLC. SFC is often more "green" due to the use of CO2. |
| Purity Achievable | High purity (>99% e.e.) is achievable, often requiring multiple recrystallizations. | Very high purity (>99.5% e.e.) is readily achievable. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of the racemic hexan-3-amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same warm solvent. Note: Using 0.5 eq of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate (mother liquor) contains the enriched, more soluble diastereomer.
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Purity Analysis: Dry the crystals and analyze their diastereomeric and enantiomeric purity. The d.e. can often be determined by NMR, while the e.e. of the amine (after liberation) must be determined by chiral HPLC/SFC.
-
Recrystallization: If the desired purity has not been reached, recrystallize the salt from a fresh portion of hot solvent. Repeat until the desired diastereomeric purity is achieved.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH solution) until the pH is >11. Extract the free this compound into an organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) or cyclofructan-based columns are often effective for primary amines.[4]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 heptane:isopropanol. To improve peak shape for amines, add a small amount of an additive like diethylamine or triethylamine (e.g., 0.1% v/v).
-
Sample Preparation: Prepare a dilute solution of the purified amine sample in the mobile phase (e.g., ~1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the area of the two enantiomer peaks (Area_R and Area_S).
-
Calculate the e.e. using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity in crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DSpace [cora.ucc.ie]
- 10. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Removing the (R)-Hexan-3-amine auxiliary after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals concerning the removal of the (R)-Hexan-3-amine chiral auxiliary after its use in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for removing an amine-based chiral auxiliary like this compound?
The removal of an amine-based chiral auxiliary, which is typically attached to the substrate via an amide bond, involves the cleavage of this amide linkage. The most common methods for amide bond cleavage are hydrolysis (acidic or basic), reduction, or other nucleophilic cleavage methods. The choice of method depends on the stability of the desired product and the chiral auxiliary to the reaction conditions. The goal is to achieve efficient cleavage without compromising the stereochemical integrity of the product (i.e., avoiding racemization) and to allow for the recovery and recycling of the auxiliary.[1][2]
Q2: Which cleavage method is most suitable for my compound?
The optimal method for cleaving the this compound auxiliary will depend on the specific substrate and the desired final functional group (e.g., carboxylic acid, alcohol, aldehyde). A preliminary small-scale screening of different conditions is highly recommended.
-
Hydrolysis (Acidic or Basic): This is a common method to convert the amide back to a carboxylic acid. However, harsh conditions (strong acid or base, high temperatures) can lead to racemization of the product at the newly formed stereocenter.[2][3]
-
Reductive Cleavage: Reagents like Lithium Aluminum Hydride (LiAlH4) or Lithium Borohydride (LiBH4) can reduce the amide to an alcohol. This is a milder alternative to hydrolysis and can be useful if the carboxylic acid is not the desired product.
-
Nucleophilic Cleavage: Milder nucleophiles can sometimes be employed for amide cleavage. For instance, lithium hydroperoxide (LiOOH) is a reagent often used for the mild hydrolysis of N-acyloxazolidinones, which are also amides.[4][5][6] This method can be advantageous in preserving the stereochemical integrity of sensitive products.
Q3: How can I recover the this compound auxiliary for reuse?
After cleavage of the amide bond, the this compound will be present in the reaction mixture. To recover it, a liquid-liquid extraction is typically performed.
-
If acidic hydrolysis was used, the amine will be in its protonated form (ammonium salt) in the aqueous layer. The aqueous layer can be basified to deprotonate the amine, which can then be extracted into an organic solvent.
-
If basic hydrolysis or reductive cleavage was used, the amine will be in its free base form and can be extracted from the reaction mixture with an appropriate organic solvent. Subsequent purification by distillation or chromatography may be necessary.
Troubleshooting Guides
Issue 1: Incomplete Cleavage of the Auxiliary
Possible Causes:
-
Insufficient reaction time or temperature: Amide bonds are generally stable, and their cleavage can be slow.
-
Inappropriate reagent stoichiometry: An insufficient amount of the cleaving reagent will lead to an incomplete reaction.
-
Steric hindrance: A sterically hindered amide bond may be less accessible to the cleaving reagent.
Solutions:
-
Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS.
-
Increase reagent excess: Use a larger excess of the hydrolyzing or reducing agent.
-
Choose a less hindered cleaving reagent: For sterically demanding substrates, smaller nucleophiles may be more effective.[3]
Issue 2: Racemization of the Desired Product
Possible Causes:
-
Harsh reaction conditions: Strong acids or bases, coupled with high temperatures, can promote enolization and subsequent racemization of the stereocenter alpha to the carbonyl group.[3]
-
Presence of an acidic proton: The alpha-proton to the carbonyl is susceptible to deprotonation under basic conditions, leading to epimerization.
Solutions:
-
Employ milder cleavage conditions: Explore methods like hydrolysis with lithium hydroperoxide (LiOOH) which are known to be milder and less likely to cause racemization.[4][6]
-
Use lower temperatures: Perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Quench the reaction carefully: Neutralize the reaction mixture promptly upon completion to avoid prolonged exposure to harsh conditions.
Issue 3: Low Recovery of the Chiral Auxiliary
Possible Causes:
-
Incomplete extraction: The auxiliary may not be fully extracted from the aqueous or organic layer.
-
Degradation of the auxiliary: The auxiliary may not be stable under the cleavage conditions.
-
Formation of volatile salts: If the auxiliary is a volatile amine, it could be lost during solvent removal if it forms a salt with a volatile counter-ion.
Solutions:
-
Optimize extraction pH: Ensure the aqueous layer is sufficiently basic (for amine extraction) or acidic (to keep it in the aqueous layer as a salt) to maximize partitioning into the desired phase.
-
Perform multiple extractions: Conduct several extractions with smaller volumes of solvent for better recovery.
-
Use a non-volatile acid for salt formation: If you need to isolate the auxiliary as a salt, use an acid like sulfuric acid or phosphoric acid.
Data Presentation
Table 1: Comparison of Hypothetical Cleavage Methods for an N-Acyl-(R)-Hexan-3-amine
| Cleavage Method | Reagents | Temperature (°C) | Time (h) | Product Yield (%) | Product e.e. (%) | Auxiliary Recovery (%) |
| Acidic Hydrolysis | 6M HCl (aq) | 100 | 12 | 85 | 80 | 90 |
| Basic Hydrolysis | 4M NaOH (aq) | 80 | 18 | 90 | 85 | 92 |
| Reductive Cleavage | LiAlH4 in THF | 0 to rt | 4 | 92 (Alcohol) | >99 | 95 |
| Mild Hydrolysis | LiOOH in THF/H₂O | 0 | 2 | 95 | >99 | 98 |
Note: The data in this table is illustrative and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Mild Hydrolysis using Lithium Hydroperoxide (LiOOH)
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Preparation of LiOOH: A solution of lithium hydroxide (LiOH) in water is cooled to 0 °C. To this, a solution of hydrogen peroxide (H₂O₂) is added dropwise while maintaining the temperature at 0 °C.
-
Cleavage Reaction: The N-acyl-(R)-Hexan-3-amine substrate is dissolved in a suitable solvent like tetrahydrofuran (THF). The freshly prepared LiOOH solution is then added to the substrate solution at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the excess peroxide is quenched by the addition of a reducing agent like sodium sulfite (Na₂SO₃). The pH is adjusted to be acidic (pH ~2) with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid product.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified (pH > 12) with a base (e.g., 2M NaOH) to deprotonate the this compound auxiliary, which is then extracted into an organic solvent.
-
Purification: The desired product and the recovered auxiliary are purified separately using standard techniques such as column chromatography or distillation.
Visualizations
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
Common side reactions and byproducts with (R)-Hexan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Hexan-3-amine. The information is designed to address common side reactions, byproducts, and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Common impurities can include the (S)-enantiomer, unreacted starting materials from synthesis (e.g., 3-hexanone, residual reducing agents), and byproducts from side reactions during its preparation, such as over-alkylated products or residual solvents.
Q2: My reaction with this compound is giving a mixture of products. What are the likely side reactions?
A2: Depending on your reaction conditions, several side reactions can occur. If you are performing an N-alkylation, polyalkylation is a common issue, leading to the formation of di- and tri-hexylamines.[1][2][3] Under basic conditions, elimination reactions can also occur, yielding various hexene isomers. If the amine is used as a nucleophile with carbonyl compounds, side reactions at the alpha-carbon of the carbonyl partner are possible.
Q3: How can I minimize the formation of the diastereomeric product when using this compound as a chiral auxiliary?
A3: To maximize diastereoselectivity, it is crucial to optimize reaction parameters such as temperature, solvent polarity, and the choice of reagents. Lower temperatures generally favor higher diastereoselectivity. The steric hindrance of both the substrate and reagents can also significantly influence the stereochemical outcome.
Q4: What is the stability of this compound and how should it be stored?
A4: this compound is a primary amine and can be susceptible to oxidation and reaction with atmospheric carbon dioxide to form a carbamate salt. It should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a cool, dry place. Thermal degradation can occur at elevated temperatures, potentially leading to decomposition products.[4]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in N-alkylation reaction | Polyalkylation: The product amine is more nucleophilic than the starting amine and reacts further with the alkylating agent.[1][2] | - Use a large excess of this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Consider using a protecting group strategy if mono-alkylation is essential. |
| Elimination side reaction: If using a sterically hindered alkyl halide or a strong base, elimination to form an alkene may compete with substitution.[5] | - Use a less sterically hindered alkylating agent if possible.- Employ a non-nucleophilic base in stoichiometric amounts.- Lower the reaction temperature. | |
| Presence of unexpected alkene byproducts | Hofmann Elimination: Under certain conditions, particularly with quaternized amine intermediates and heat, Hofmann elimination can occur, leading to the formation of hexenes.[6][7][8] | - Avoid excessive heating.- If a quaternary ammonium salt is formed, use milder conditions for any subsequent steps. |
| Difficulties in purifying the final product | Formation of multiple amine byproducts: Over-alkylation leads to a mixture of primary, secondary, and tertiary amines which can be difficult to separate by chromatography.[1][2] | - Optimize the reaction to favor the desired product.- Consider converting the amine mixture to their corresponding salts (e.g., hydrochlorides) to facilitate separation by crystallization.- For chromatographic purification, consider derivatization of the amines to improve separation. |
| Inconsistent results in asymmetric synthesis | Enantiomeric impurity of this compound: The presence of the (S)-enantiomer will lower the enantiomeric excess of the final product. | - Verify the enantiomeric purity of the starting material using chiral chromatography (GC or HPLC).- If necessary, purify the starting amine by recrystallization of its chiral salts. |
Common Side Reactions and Byproducts
Synthesis of this compound via Reductive Amination of 3-Hexanone
A common method for synthesizing this compound is the reductive amination of 3-hexanone. This process involves the reaction of the ketone with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.
Potential Side Reactions and Byproducts:
| Byproduct/Side Product | Formation Conditions | Method of Detection |
| 3-Hexanol | Reduction of unreacted 3-hexanone by the reducing agent.[9] | GC-MS, NMR |
| N,N-Di(hexan-3-yl)amine | Reaction of the initially formed this compound with another molecule of 3-hexanone and subsequent reduction. | GC-MS, LC-MS, NMR |
| (S)-Hexan-3-amine | Non-stereoselective reduction or racemization during the reaction. | Chiral GC or HPLC |
| Residual 3-Hexanone | Incomplete reaction. | GC-MS, NMR |
N-Alkylation of this compound
When this compound is used as a nucleophile in alkylation reactions, several side products can form.
Potential Side Reactions and Byproducts:
| Byproduct/Side Product | Formation Conditions | Method of Detection |
| N-alkyl-(R)-Hexan-3-amine (Desired Product) | Reaction with an alkylating agent. | GC-MS, LC-MS, NMR |
| N,N-dialkyl-(R)-Hexan-3-amine | Further alkylation of the secondary amine product.[1][2] | GC-MS, LC-MS, NMR |
| Trialkyl-(R)-Hexan-3-ylammonium salt | Quaternization of the tertiary amine product.[3] | LC-MS, NMR |
| Hexenes (e.g., 2-Hexene, 3-Hexene) | Elimination reaction of the alkyl halide, promoted by the basicity of the amine.[5] | GC-MS, NMR |
Hofmann Elimination
While not a common synthetic procedure for this substrate, if this compound is converted to a quaternary ammonium salt and heated with a strong base, it can undergo Hofmann elimination.
Potential Side Reactions and Byproducts:
| Product | Formation Conditions | Method of Detection |
| 2-Hexene (Major Product) | Heating of a quaternary ammonium salt of this compound with a strong base (e.g., Ag2O, H2O). The Hofmann rule predicts the formation of the less substituted alkene.[6][8] | GC-MS, NMR |
| 3-Hexene (Minor Product) | Elimination following Zaitsev's rule. | GC-MS, NMR |
| Tertiary Amine | Byproduct of the elimination reaction.[7] | GC-MS, LC-MS, NMR |
Experimental Protocols
General Protocol for Reductive Amination of 3-Hexanone
-
Imine Formation: In a round-bottom flask, dissolve 3-hexanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol). Add a source of ammonia (e.g., ammonium acetate, 1.5 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent (e.g., sodium borohydride, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
General Protocol for N-Alkylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require heating to proceed to completion.
-
Work-up: After the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: N-Alkylation of this compound showing over-alkylation side reactions.
References
- 1. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkylation of Amines [mail.almerja.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 8. byjus.com [byjus.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Optimizing solvent and temperature conditions for (R)-Hexan-3-amine reactions
Welcome to the technical support center for optimizing synthetic reactions involving (R)-Hexan-3-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
Disclaimer: While the principles discussed are broadly applicable to small chiral aliphatic amines, specific literature and quantitative data for this compound are limited. The following guidance is based on established principles of organic chemistry, including reaction kinetics, solvent theory, and common practices in asymmetric synthesis.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, such as reductive aminations or nucleophilic substitutions.
Question: My reaction yield is very low. What are the potential causes and how can I fix it?
Answer: Low yield can stem from several factors related to reaction conditions, reagents, or workup procedures.
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Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction over time using an appropriate technique (e.g., TLC, GC-MS, or NMR of aliquots). If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C) or extending the reaction time.[1][2] Be aware that higher temperatures can sometimes negatively impact selectivity or lead to decomposition.[3]
-
-
Poor Reagent Quality: The amine, substrate, or other reagents may have degraded.
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Solution: Ensure this compound is pure and stored under an inert atmosphere if sensitive to air or moisture. Verify the purity of the carbonyl compound (for reductive amination) or the electrophile.
-
-
Suboptimal Temperature: The reaction temperature may be too low for efficient activation.
-
Incorrect Solvent: The chosen solvent may not be suitable for the reaction mechanism.
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Solution: For reactions involving polar transition states, such as S_N1-type mechanisms, polar protic solvents (e.g., ethanol, methanol) can be effective.[5][6] For S_N2-type reactions, polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) often accelerate the rate by not overly solvating the amine nucleophile.[7]
-
-
Product Loss During Workup: The product may be lost during extraction or purification.
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Solution: this compound and its products can be basic and potentially water-soluble, especially after protonation. Ensure the aqueous layer is basified before extraction to ensure the amine is in its neutral, more organic-soluble form. Check all aqueous layers for product before discarding.
-
Question: The enantioselectivity (or diastereoselectivity) of my reaction is poor. How can I improve it?
Answer: Poor stereoselectivity is often due to the reaction temperature or the solvent's interaction with the chiral transition state.
-
High Temperature: Higher temperatures provide more thermal energy, which can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance stereoselectivity.[8]
-
-
Solvent Interference: The solvent can play a crucial role in the organization of the transition state.
-
Solution: Screen a range of solvents with varying polarities and coordination abilities. Non-polar solvents like toluene or hexane may provide a more organized transition state, leading to higher selectivity. In contrast, polar or coordinating solvents like THF or methanol could interfere with the key interactions that control stereochemistry.
-
Question: My reaction is running very slowly. What can I do to speed it up?
Answer: Slow reaction kinetics are typically related to temperature, concentration, or the choice of solvent.
-
Low Temperature: The activation energy barrier is not being sufficiently overcome.
-
Solution: Increase the reaction temperature. A general rule of thumb is that a 10 °C increase can roughly double the reaction rate.[3]
-
-
Solvent Effects: The solvent may be hindering the reaction. For instance, in S_N2 reactions, polar protic solvents can form strong hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction.[5][7]
-
Solution: Switch to a polar aprotic solvent like acetonitrile or DMF to leave the nucleophile more "free" to react.[7]
-
-
Low Concentration: Reactant concentrations may be too low, reducing the frequency of molecular collisions.
-
Solution: Increase the concentration of the reactants. However, be cautious as this can sometimes lead to issues with solubility or side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction.
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For reductive aminations , alcoholic solvents like methanol or ethanol are common because they are suitable for both imine formation and the subsequent reduction.[9]
-
For nucleophilic substitutions (S_N2) , polar aprotic solvents such as acetonitrile (ACN) , DMF , or THF are often preferred to enhance the nucleophilicity of the amine.[7]
-
For reactions where high enantioselectivity is critical, less polar solvents like toluene , DCM , or THF may be superior as they can help organize the chiral transition state.
Q2: How does temperature generally affect the outcome of chiral amine reactions?
A2: Temperature has a dual effect:
-
Rate: Higher temperatures increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier (Ea).[1][4]
-
Selectivity: Lower temperatures generally increase enantioselectivity. This is because the energy difference between the desired and undesired stereochemical pathways becomes more significant relative to the available thermal energy, favoring the lower-energy path.
Q3: My this compound is a salt (e.g., hydrochloride). Can I use it directly in my reaction?
A3: Generally, no. For reactions where the amine acts as a nucleophile (like reductive amination or S_N2), the free base is required. The ammonium salt is not nucleophilic. You must first neutralize the salt by treating it with a base (e.g., NaOH, NaHCO₃, or a non-nucleophilic organic base like triethylamine) and extracting the free amine into an organic solvent.
Q4: I am performing a reductive amination. Which reducing agent should I use?
A4: The choice of reducing agent is critical for success.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is mild enough to not reduce the starting aldehyde or ketone, but it will reduce the iminium ion formed in situ.[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, less toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations and is often the reagent of choice.[10]
-
Hydrogen (H₂) with a Catalyst (e.g., Pd/C): This method also works well but may not be compatible with other functional groups in the molecule (e.g., alkenes, alkynes) that can also be reduced.
Data Presentation
The following table provides an illustrative example of how solvent and temperature can affect the yield and enantiomeric excess (e.e.) in a hypothetical reductive amination reaction between this compound and a model ketone. These values are based on general chemical principles and are intended for educational purposes.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Methanol (MeOH) | 25 | 24 | 75 | 65 |
| 2 | Methanol (MeOH) | 0 | 48 | 68 | 85 |
| 3 | Acetonitrile (ACN) | 25 | 24 | 82 | 70 |
| 4 | Acetonitrile (ACN) | 0 | 48 | 79 | 88 |
| 5 | Toluene | 25 | 36 | 65 | 92 |
| 6 | Toluene | 0 | 72 | 60 | >95 |
| 7 | Tetrahydrofuran (THF) | 25 | 24 | 85 | 80 |
| 8 | Tetrahydrofuran (THF) | 0 | 48 | 81 | 94 |
Analysis:
-
Effect of Temperature: Lowering the temperature from 25 °C to 0 °C consistently increases the enantiomeric excess (e.g., Entry 1 vs. 2) but may require longer reaction times and result in a slightly lower yield.
-
Effect of Solvent: Polar protic solvents (MeOH) can lead to lower selectivity. Polar aprotic (ACN, THF) and non-polar (Toluene) solvents tend to provide higher enantioselectivity, with non-polar solvents often giving the best results.
Experimental Protocols
Protocol: General Procedure for Reductive Amination of a Ketone with this compound
This protocol describes a general method for the synthesis of a chiral secondary amine via reductive amination.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and the chosen solvent (to make a ~0.2 M solution).
-
Amine Addition: Add this compound (1.1 equiv) to the solution. If imine formation is slow, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or GC-MS every 2-4 hours until the starting ketone has been consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired chiral amine.
Visualizations
Caption: Troubleshooting flowchart for common issues in this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 3. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 8. Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Challenges in the scale-up of (R)-Hexan-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (R)-Hexan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for the asymmetric synthesis of this compound include:
-
Asymmetric Reductive Amination: This is a widely used one-pot method that involves the reaction of 3-hexanone with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Asymmetric Hydrogenation of Imines: This two-step process involves the formation of an imine from 3-hexanone, followed by asymmetric hydrogenation using a chiral catalyst.
-
Biocatalytic Transamination: This method employs (R)-selective transaminase enzymes to convert 3-hexanone into the desired chiral amine, offering a greener alternative to metal-catalyzed reactions.[1][2][3]
Q2: What are the critical challenges when scaling up the synthesis of this compound?
A2: Key challenges in the scale-up of this compound synthesis include:
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Maintaining High Enantioselectivity: Ensuring consistent high enantiomeric excess (ee) on a larger scale can be difficult due to variations in mixing, temperature, and catalyst performance.
-
Heat Management: Reductive amination and hydrogenation are often exothermic. Inadequate heat dissipation in large reactors can lead to side reactions, reduced selectivity, and safety hazards.
-
Catalyst Separation and Recycling: Efficiently recovering and reusing expensive chiral catalysts is crucial for the economic viability of the process at an industrial scale.
-
Product Isolation and Purification: The volatility of this compound can lead to product loss during workup and purification. Separation of the desired enantiomer from any racemic mixture can also be challenging.
-
Impurity Profile: The impurity profile may change upon scale-up, requiring adjustments to the purification strategy to meet regulatory requirements.
Q3: How can I improve the enantiomeric excess (ee) of my this compound synthesis?
A3: To improve the enantiomeric excess, consider the following:
-
Catalyst Selection: Screen a variety of chiral ligands and metal precursors to find the optimal catalyst for your specific reaction conditions.
-
Solvent and Additive Effects: The choice of solvent and the presence of additives can significantly influence the stereochemical outcome of the reaction.
-
Reaction Parameters: Optimize temperature, pressure, and reaction time. Lower temperatures often lead to higher enantioselectivity.
-
Purification: If the initial ee is not satisfactory, chiral resolution techniques such as diastereomeric salt formation and crystallization or preparative chiral chromatography can be employed to enrich the desired enantiomer.[4]
Q4: What are the safety precautions to consider during the scale-up of this compound synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Implement robust temperature control and cooling systems to manage the heat generated during the reaction.
-
Hydrogenation Safety: When using hydrogen gas, ensure the use of appropriate high-pressure reactors and proper ventilation. Monitor for potential leaks.
-
Flammable Solvents: Use solvents with higher flash points where possible and take precautions to prevent ignition sources.
-
Reagent Handling: Handle all chemicals, especially catalysts and reducing agents, in accordance with their safety data sheets (SDS).
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by GC or TLC. If the reaction has stalled, consider adding more reducing agent or catalyst. For biocatalytic methods, ensure the enzyme is active. |
| Catalyst deactivation | Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. For reusable catalysts, perform regeneration steps as recommended. |
| Product inhibition | In some catalytic systems, the product amine can inhibit the catalyst.[4][5] Consider in-situ product protection or removal. |
| Side reactions | Over-reduction or formation of byproducts can lower the yield. Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize side reactions. |
| Product loss during workup | Due to the volatility of this compound, minimize exposure to high temperatures and vacuum during solvent removal. Consider extraction at lower temperatures. |
Problem 2: Low Enantiomeric Excess (ee)
| Potential Cause | Suggested Solution |
| Suboptimal catalyst system | Screen different chiral ligands and metal precursors. The choice of catalyst is critical for achieving high ee. |
| Incorrect reaction temperature | Lowering the reaction temperature often improves enantioselectivity. Conduct a temperature optimization study. |
| Racemization of product | The product may racemize under certain conditions (e.g., harsh pH or high temperature). Ensure mild workup conditions. |
| Impure starting materials | Impurities in the 3-hexanone or other reagents can interfere with the chiral induction. Use high-purity starting materials. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Formation of hard-to-remove impurities | Adjust reaction conditions to minimize the formation of impurities with similar physical properties to the product. |
| Emulsion formation during extraction | Add salt (brine) to the aqueous layer to break emulsions. |
| Co-distillation with solvent | Due to its volatility, this compound may co-distill with the solvent. Use a higher boiling point solvent for extraction and a lower boiling point solvent for the reaction if possible. |
| Inefficient separation of enantiomers | For purification by diastereomeric salt formation, screen different chiral resolving agents and crystallization solvents.[4] For chromatographic separation, optimize the chiral stationary phase and mobile phase. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Challenges |
| Asymmetric Reductive Amination | 70-90 | 85-99 | One-pot procedure, high atom economy. | Catalyst cost and separation, sensitivity to impurities. |
| Asymmetric Hydrogenation of Imine | 80-95 | 90-99+ | High enantioselectivity, well-established. | Two-step process, isolation of imine intermediate. |
| Biocatalytic Transamination | 60-85 | >99 | Green and sustainable, mild reaction conditions.[1][3] | Enzyme stability and cost, equilibrium limitations. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 3-Hexanone
This protocol is adapted from general procedures for the asymmetric reductive amination of ketones.
Materials:
-
3-Hexanone (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Chiral Ru-catalyst (e.g., [RuCl2(p-cymene)]2 with a chiral diamine ligand) (0.01 eq)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Methanol (solvent)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-hexanone, ammonium acetate, and the chiral Ru-catalyst.
-
Add degassed methanol to dissolve the reactants.
-
Add the formic acid/triethylamine azeotrope dropwise at room temperature.
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Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by GC.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Protocol 2: Purification via Diastereomeric Salt Formation
This protocol is a general method for the resolution of chiral amines.
Materials:
-
Racemic or enantiomerically-enriched Hexan-3-amine
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) (0.5 eq)
-
Solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve the Hexan-3-amine in the chosen solvent.
-
In a separate flask, dissolve the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to stir at room temperature for a period to induce crystallization of the less soluble diastereomeric salt. Cooling may be necessary.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
To recover the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the liberated this compound with an organic solvent.
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Dry the organic layer, filter, and carefully remove the solvent.
-
Analyze the enantiomeric excess of the recovered amine.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Hexan-3-amine Stereochemical Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-Hexan-3-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the racemization of this compound?
A1: Racemization of chiral amines like this compound typically occurs through the formation of an achiral intermediate. The most common mechanism involves the deprotonation of the amine's stereocenter, leading to a planar carbanion, which can then be reprotonated from either face, resulting in a mixture of enantiomers. Another pathway can be through an elimination-addition sequence, which also proceeds through a planar, achiral intermediate. Factors such as high temperatures, strong bases, and certain solvents can promote these racemization pathways.
Q2: How does the choice of solvent impact the stereochemical purity of this compound during a reaction?
A2: The solvent plays a critical role in stabilizing or destabilizing the transition states that lead to racemization.
-
Protic solvents (e.g., alcohols) can facilitate racemization by enabling proton exchange at the stereocenter.
-
Aprotic polar solvents (e.g., DMF, DMSO) can also promote racemization by stabilizing charged intermediates.
-
Non-polar aprotic solvents (e.g., toluene, hexane, dichloromethane) are generally preferred as they are less likely to facilitate the formation of intermediates that lead to racemization.
Q3: Can the type of base used in a reaction cause racemization of my chiral amine?
A3: Yes, the choice of base is critical. Strong, non-nucleophilic bases can increase the rate of deprotonation at the stereocenter, leading to racemization. It is often advisable to use sterically hindered, non-nucleophilic bases or weaker bases where possible. For reactions requiring a base, consider using a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are less likely to cause epimerization compared to stronger bases like metal alkoxides or hydroxides.
Q4: Are there specific reaction conditions I should avoid to maintain the enantiomeric excess (e.e.) of this compound?
A4: To preserve the stereochemical integrity of this compound, it is crucial to avoid harsh reaction conditions. This includes:
-
High temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization. Reactions should be conducted at the lowest effective temperature.
-
Prolonged reaction times: The longer the chiral amine is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric purity.
-
Strongly acidic or basic pH: Both extremes can catalyze racemization. Maintaining a near-neutral pH, when possible, is often beneficial.
Troubleshooting Guide: Loss of Enantiomeric Purity
If you are observing a decrease in the enantiomeric excess (e.e.) of your product derived from this compound, consult the following troubleshooting guide.
Problem: Significant decrease in enantiomeric excess (% e.e.) post-reaction.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Consider running the reaction at 0 °C or even sub-zero temperatures if the reaction kinetics allow. |
| Inappropriate Solvent Choice | Switch to a non-polar, aprotic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). |
| Use of a Strong Base | Replace strong bases (e.g., NaOH, KOtBu) with milder, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Extended Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. |
| Racemization During Work-up | Ensure that aqueous work-up steps are performed with buffered solutions (e.g., phosphate buffer at pH 7) to avoid exposure to strongly acidic or basic conditions. |
| Racemization During Purification | If using column chromatography, consider using a less acidic or basic stationary phase. For instance, silica gel is slightly acidic; treating it with a small amount of triethylamine in the eluent can sometimes prevent racemization of sensitive amines. |
Experimental Protocols
Protocol 1: Stereoretentive Acylation of this compound
This protocol describes a general method for the acylation of this compound with an acid chloride, aiming to minimize racemization.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product by column chromatography on silica gel, if necessary.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Visualizations
Decision-Making Workflow for Minimizing Racemization
The following diagram outlines a logical workflow for selecting appropriate reaction conditions to prevent the racemization of this compound.
Caption: Workflow for selecting reaction conditions to minimize racemization.
Troubleshooting Logic for Racemization Issues
This diagram provides a step-by-step troubleshooting guide if racemization is observed.
Caption: Troubleshooting decision tree for observed racemization.
Technical Support Center: Troubleshooting HPLC Analysis of (R)-Hexan-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening issues during the HPLC analysis of (R)-Hexan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening for this compound in HPLC analysis?
Peak broadening for a chiral amine like this compound can stem from several factors, often related to its basic nature and the specific requirements of chiral separations. The most common causes include:
-
Inappropriate Mobile Phase pH: this compound is a primary amine with an estimated pKa of approximately 11.0. If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion and broadening.
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic amine, causing peak tailing, a form of peak broadening.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened, asymmetrical peaks.
-
Column Degradation: Loss of stationary phase, creation of voids in the column packing, or contamination can all lead to a deterioration in peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread before and after separation, resulting in broader peaks.
-
Inappropriate Flow Rate: A flow rate that is too high or too low relative to the column's optimal efficiency can contribute to peak broadening.
-
Temperature Effects: Inconsistent or inappropriate column temperature can affect analyte retention and peak shape. Temperature gradients within the column can also lead to peak broadening.
Q2: My peaks for this compound are broad and tailing. How can I improve the peak shape?
Peak tailing is a common issue for basic compounds. Here are several strategies to improve peak symmetry:
-
Adjust Mobile Phase pH: For a basic compound like this compound (pKa ≈ 11.0), using a mobile phase with a lower pH (e.g., pH 3-5) will ensure the analyte is fully protonated, minimizing secondary interactions with the stationary phase. Alternatively, a high pH mobile phase (e.g., pH > 12, if the column is stable) can be used to keep the analyte in its neutral form. The key is to have a pH at least 2 units away from the analyte's pKa.
-
Use a Buffered Mobile Phase: A buffer is essential to maintain a consistent pH throughout the analysis, which is critical for reproducible retention times and symmetric peak shapes.
-
Add a Basic Modifier: In normal phase or polar organic mode, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with the amine analyte.
-
Choose an Appropriate Column: Consider using a column with end-capping to block residual silanol groups. For chiral separations of primary amines, polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective.
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to prevent column overload.
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
When all peaks in a chromatogram are broad, the issue is likely systemic rather than specific to the analyte chemistry. Consider the following:
-
Check for System Leaks: A leak in the system can lead to a lower-than-expected flow rate and pressure fluctuations, causing peak broadening.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the autosampler, column, and detector is as short and narrow in diameter as possible. Check for and eliminate any dead volume in the fittings.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort the flow path and affect all peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column. A guard column can help protect the analytical column from contamination.
-
Detector Settings: An incorrect data acquisition rate or a large detector cell volume can contribute to peak broadening.
Q4: Can the sample solvent affect the peak shape of this compound?
Yes, the sample solvent can have a significant impact on peak shape. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, including broadening and fronting. Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
Quantitative Data Summary
The following table provides typical starting parameters and troubleshooting adjustments for the HPLC analysis of this compound. These are general guidelines and may require further optimization for your specific application.
| Parameter | Typical Starting Condition | Troubleshooting Action for Peak Broadening |
| Column Type | Chiral Stationary Phase (e.g., Polysaccharide-based) | Use an end-capped column or a column specifically designed for basic compounds. |
| Mobile Phase (Normal Phase) | Hexane/Ethanol (80:20 v/v) + 0.1% DEA | Increase the polarity of the mobile phase; adjust the concentration of the basic additive. |
| Mobile Phase (Polar Organic) | Acetonitrile/Methanol (90:10 v/v) + 0.3% TFA / 0.2% TEA | Adjust the ratio of acetonitrile to methanol; optimize the concentration of acidic and basic additives. |
| Flow Rate (4.6 mm ID column) | 1.0 mL/min | Optimize the flow rate; try a lower flow rate (e.g., 0.8 mL/min) to see if efficiency improves. |
| Column Temperature | 25 °C | Increase the temperature in small increments (e.g., to 30-35 °C) to improve mass transfer and reduce viscosity. |
| Injection Volume | 5-10 µL | Reduce the injection volume or dilute the sample. |
| Sample Solvent | Mobile Phase | Ensure the sample solvent is not stronger than the mobile phase. |
Experimental Protocols
Representative Protocol for Chiral HPLC Analysis of this compound
This protocol provides a starting point for the enantiomeric separation of this compound. Optimization will likely be necessary.
1. Materials and Reagents:
-
(R,S)-Hexan-3-amine standard
-
This compound sample
-
HPLC-grade Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Diethylamine (DEA) or Triethylamine (TEA)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Chiral column (e.g., Chiralpak® IA, IB, or IC, 250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Normal Phase Example):
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Ethanol (80:20 v/v) with 0.1% Diethylamine (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: As this compound has no strong chromophore, derivatization or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. If using UV, detection would be in the low UV range (e.g., 200-220 nm), which can be challenging due to solvent absorbance. For this protocol, we assume a suitable detection method is available.
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare a stock solution of (R,S)-Hexan-3-amine racemate at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of this compound at a similar concentration in the mobile phase.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to assess the initial separation.
-
Inject the this compound sample to identify its peak and check for purity.
-
If peak broadening is observed, refer to the troubleshooting guide and the quantitative data summary table for potential adjustments.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting peak broadening issues.
Caption: A workflow diagram for troubleshooting peak broadening in HPLC analysis.
Caption: Relationship between causes of peak broadening and their respective solutions.
Technical Support Center: Enhancing the Crystallinity of Diastereomeric Salts of (R)-Hexan-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the crystallinity of diastereomeric salts of (R)-Hexan-3-amine. The following sections offer solutions to common issues encountered during the diastereomeric resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of forming diastereomeric salts of this compound?
The primary goal is to separate the enantiomers of Hexan-3-amine. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][2] Once separated, the desired enantiomer of the amine can be recovered.
Q2: How do I choose an appropriate resolving agent for this compound?
The choice of resolving agent is critical for successful resolution. Commonly used chiral acids for resolving racemic amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid.[1] The ideal resolving agent will form a diastereomeric salt that exhibits a significant difference in solubility between the two diastereomers in a chosen solvent, leading to efficient separation.[3] It is often necessary to screen several resolving agents to find the most effective one.
Q3: Why are my diastereomeric salts not crystallizing?
Several factors can inhibit crystallization:
-
High solubility: The diastereomeric salts may be too soluble in the chosen solvent.
-
Inappropriate solvent: The solvent may not be suitable for inducing crystallization. A good crystallization solvent is one in which the desired diastereomeric salt is sparingly soluble, especially at lower temperatures.
-
Presence of impurities: Impurities can disrupt the crystal lattice formation.[4]
-
Supersaturation not achieved: The concentration of the salt in the solution may not be high enough to induce crystallization.
Q4: The crystals I obtained are of poor quality (e.g., oily, amorphous). How can I improve this?
Poor crystal quality can be addressed by:
-
Optimizing the solvent system: A mixture of solvents can sometimes provide better results than a single solvent. Experiment with different solvent polarities.
-
Controlling the cooling rate: Slow cooling often leads to the formation of larger, more well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous solid or small, impure crystals.
-
Seeding: Introducing a small amount of the pure desired diastereomeric salt crystal (a seed crystal) to a supersaturated solution can induce crystallization and improve crystal quality.[5][6]
-
Agitation: Gentle stirring can promote crystal growth and prevent the formation of an oil.
Q5: How can I determine the purity of my separated diastereomeric salts?
The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) can be determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Chiral shift reagents can be used to distinguish between enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying enantiomers.
-
Gas Chromatography (GC) with a chiral column: Suitable for volatile amines.
-
Polarimetry: Measures the optical rotation of the purified amine after it has been liberated from the salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated. 3. Presence of impurities inhibiting nucleation. | 1. Change the solvent to one in which the salt is less soluble. Consider using a solvent mixture. 2. Concentrate the solution by evaporating some of the solvent. 3. Try adding a small seed crystal of the desired diastereomer.[6] 4. Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4] |
| An oil precipitates instead of crystals. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not optimal. | 1. Add a small amount of solvent to dissolve the oil and attempt to recrystallize. 2. Allow the solution to cool more slowly. A controlled cooling ramp can be beneficial.[6] 3. Experiment with different solvents or solvent mixtures. |
| The obtained crystals have low diastereomeric excess (d.e.). | 1. Insufficient difference in solubility between the two diastereomeric salts. 2. Co-precipitation of the more soluble diastereomer. 3. Crystallization was allowed to proceed for too long, approaching thermodynamic equilibrium where both diastereomers are present in the solid.[7] | 1. Screen for a different resolving agent or solvent system to maximize the solubility difference. 2. Optimize the crystallization temperature and time. A shorter crystallization time might favor the kinetic product.[7] 3. Recrystallize the obtained solid. Multiple recrystallizations may be necessary to achieve high purity.[1] |
| The yield of the desired diastereomeric salt is low. | 1. The desired diastereomer has significant solubility in the mother liquor. 2. The stoichiometry of the resolving agent to the amine is not optimal. | 1. Decrease the final crystallization temperature. 2. Use a different solvent in which the desired salt is less soluble. 3. Investigate different molar ratios of the resolving agent to the racemic amine.[8] |
Experimental Protocols
Protocol 1: Screening of Resolving Agents and Solvents
-
Salt Formation: In separate test tubes, dissolve a known amount of racemic Hexan-3-amine in a suitable solvent (e.g., methanol, ethanol, acetone). Add a stoichiometric equivalent of different chiral resolving agents (e.g., L-(-)-tartaric acid, D-(+)-mandelic acid) to each tube.
-
Solvent Screening: Gently heat the solutions to ensure complete dissolution of the salts. Allow the tubes to cool slowly to room temperature and then in an ice bath.
-
Observation: Observe which combinations of resolving agent and solvent yield crystalline solids. Note the quantity and apparent quality of the crystals.
-
Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric purity of the solid and the composition of the mother liquor to identify the most promising system.
Protocol 2: Fractional Crystallization of Diastereomeric Salts
-
Dissolution: Dissolve the racemic Hexan-3-amine and the chosen resolving agent in the optimal solvent at an elevated temperature to achieve complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to promote the growth of high-purity crystals.
-
Seeding (Optional): If spontaneous crystallization is slow or yields poor-quality crystals, add a small seed crystal of the desired pure diastereomer to the supersaturated solution to induce crystallization.[5][6]
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and diastereomeric purity of the obtained crystals. If the purity is not sufficient, a recrystallization step may be necessary.
-
Recovery of the Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free amine.[1] Extract the amine with an organic solvent and purify it.
Data Presentation
Table 1: Hypothetical Screening of Resolving Agents and Solvents for Racemic Hexan-3-amine
| Resolving Agent | Solvent | Crystal Formation | Yield of Less Soluble Diastereomer (%) | Diastereomeric Excess (d.e.) (%) |
| L-(-)-Tartaric Acid | Methanol | Yes, fine needles | 35 | 75 |
| L-(-)-Tartaric Acid | Ethanol | Yes, prisms | 42 | 85 |
| D-(+)-Mandelic Acid | Acetone | Yes, plates | 38 | 80 |
| D-(+)-Mandelic Acid | Isopropanol | Oiled out | - | - |
| (1R)-(-)-Camphor-10-sulfonic Acid | Ethanol | Yes, small rods | 25 | 60 |
Table 2: Hypothetical Effect of Cooling Rate on Crystal Purity (L-(-)-Tartaric Acid in Ethanol)
| Cooling Rate (°C/hour) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 20 (Fast) | 45 | 78 |
| 10 (Moderate) | 42 | 85 |
| 2 (Slow) | 38 | 92 |
Visualizations
Caption: Workflow for the diastereomeric resolution of this compound.
Caption: Decision tree for troubleshooting poor crystallinity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Validation & Comparative
Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-Hexan-3-amine
The accurate determination of enantiomeric excess (ee) is critical in the fields of asymmetric synthesis, pharmaceutical development, and quality control, where the biological activity of a chiral molecule often resides in a single enantiomer. (R)-Hexan-3-amine is a chiral amine that serves as a valuable building block in the synthesis of more complex molecules. This guide provides a comparative analysis of the standard chiral High-Performance Liquid Chromatography (HPLC) method against a common alternative, chiral Gas Chromatography (GC), for determining its enantiomeric purity.
Simple aliphatic amines like hexan-3-amine lack a native chromophore, making direct UV detection in HPLC challenging. A common and necessary step is derivatization, which introduces a UV-active or fluorescent tag to the molecule, enhancing detection sensitivity and often improving chromatographic separation.[1] For this comparison, we will consider the amine to be derivatized with trifluoroacetic anhydride (TFAA), creating N-(hexan-3-yl)trifluoroacetamide, a derivative suitable for both HPLC and GC analysis.
Performance Comparison: Chiral HPLC vs. Chiral GC
The following table summarizes the key performance metrics for hypothetical, yet typical, chiral HPLC and GC methods for the analysis of derivatized hexan-3-amine. Gas chromatography is a high-sensitivity alternative to HPLC, though it requires samples to be volatile and thermally stable.[2]
| Parameter | Chiral HPLC Method | Chiral GC Method |
| Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA) | Cyclodextrin-based CSP (e.g., Heptakis-DIME-β-CD) |
| Mobile/Carrier Gas | Hexane/Isopropanol (98:2, v/v) | Hydrogen or Helium |
| Flow Rate/Pressure | 1.0 mL/min | Constant pressure at 15 psi |
| Column Temperature | 25°C | 80°C (Isothermal) |
| Typical Analysis Time | 10 - 15 minutes | 8 - 12 minutes |
| Detector | UV-Vis (e.g., 220 nm) | Flame Ionization Detector (FID) |
| Sample Requirement | Derivatization for UV detection | Derivatization for volatility & peak shape |
| Key Advantages | Wide applicability, robust, preparative capabilities. | High resolution, speed, and sensitivity with FID. |
| Key Disadvantages | Higher solvent consumption, potentially longer run times. | Sample must be volatile and thermally stable. |
Experimental Workflow
The general workflow for determining the enantiomeric excess of a chiral amine sample involves sample preparation (derivatization), instrumental analysis, and data processing.
Caption: General workflow for determining the enantiomeric excess of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the sample preparation and analysis based on established techniques for chiral amines.[3]
Sample Preparation: TFAA Derivatization
This protocol is applicable for preparing the sample for both HPLC and GC analysis.
-
Dissolve Sample: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent, such as methylene chloride.
-
Add Reagent: Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Reaction: Cap the vial and heat the mixture at 60°C for 20 minutes.
-
Cooling & Dilution: Allow the sample to cool to room temperature. Dilute the sample to an appropriate concentration (e.g., ~0.1 mg/mL) with the mobile phase (for HPLC) or a suitable solvent like hexane (for GC) prior to injection.
Chiral HPLC Method Protocol
-
Instrument: Standard HPLC system with UV detector.
-
Chiral Stationary Phase (CSP): Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the derivatized sample solution.
-
Run the analysis for approximately 15 minutes or until both enantiomer peaks have eluted.
-
Identify the peaks corresponding to the (R) and (S) enantiomers (requires injection of a racemic standard).
-
Integrate the peak areas for each enantiomer.
-
Chiral GC Method Protocol
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase (CSP): Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) coated capillary column (e.g., 30 m x 0.25 mm).
-
Carrier Gas: Hydrogen, at a constant pressure of 15 psi.
-
Temperatures:
-
Injector: 250°C
-
Detector (FID): 250°C
-
Oven: 80°C (Isothermal).
-
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Set the instrument to the specified temperatures and pressure.
-
Inject 1 µL of the derivatized sample solution.
-
Run the analysis for approximately 12 minutes.
-
Identify and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers ((R) and (S)) obtained from either the HPLC or GC chromatogram using the following formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
References
A Comparative Guide to Chiral Resolving Agents: Performance and Protocols
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of a suitable chiral resolving agent is paramount to achieving high enantiomeric purity and yield. This guide provides an objective comparison of the performance of common chiral resolving agents, with a focus on chiral amines, supported by experimental data and detailed protocols.
While this guide aims to provide a broad comparison, it is important to note that specific experimental data for the chiral resolution of racemic acids using (R)-Hexan-3-amine is not extensively available in published literature. Therefore, to illustrate the comparative process, this guide will focus on well-documented and commonly used chiral amines, namely (S)-1-phenylethylamine and (R)-1-(1-naphthyl)ethylamine , in the resolution of racemic ibuprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID).
Performance Comparison of Chiral Amines in the Resolution of Racemic Ibuprofen
The efficiency of a chiral resolution is primarily assessed by the yield and the enantiomeric excess (ee) of the desired enantiomer. The following table summarizes the performance of (S)-1-phenylethylamine in the resolution of racemic ibuprofen.
| Chiral Resolving Agent | Racemic Compound | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen (%) | Reference |
| (S)-1-phenylethylamine | Racemic Ibuprofen | 0.24 M KOH (aq) | Not specified | >95% (after recrystallization) | [1][2] |
| (S)-(-)-α-methylbenzylamine (S-MBA) | Racemic Ibuprofen | Not specified | Not specified | Not specified | [3] |
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-phenylethylamine
This protocol is adapted from established laboratory procedures for the resolution of racemic ibuprofen.[1][2]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine (a-methylbenzylamine)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Magnetic stir bar and stir plate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
-
Polarimeter
Procedure:
Part A: Formation and Separation of Diastereomeric Salts
-
Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH in a 125-mL Erlenmeyer flask with a magnetic stir bar.
-
Heat the solution to 75-85 °C while stirring. Most of the ibuprofen should dissolve.
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the heated solution. A precipitate of the diastereomeric salt should form within a few minutes.
-
Maintain the temperature at 75-85 °C for one hour with continuous stirring.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water.
Part B: Recrystallization of the Diastereomeric Salt
-
To improve the purity of the diastereomeric salt, perform a recrystallization from a suitable solvent (e.g., ethanol-water mixture). The optimal solvent and conditions should be determined empirically.
Part C: Isolation of (+)-(S)-Ibuprofen
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with concentrated HCl until the pH is acidic. This will protonate the carboxylate of ibuprofen, causing it to precipitate out of the aqueous solution.
-
Extract the precipitated (S)-ibuprofen with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the resolved (S)-ibuprofen.
Part D: Determination of Optical Purity
-
Prepare a solution of the recovered (S)-ibuprofen in a suitable solvent (e.g., ethanol) at a known concentration.
-
Measure the optical rotation of the solution using a polarimeter.
-
Calculate the specific rotation and the enantiomeric excess (% ee) by comparing the observed specific rotation to the literature value for pure (S)-ibuprofen.
Visualization of Key Processes
Experimental Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the resolution of a racemic acid using a chiral amine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship for Selecting a Chiral Resolving Agent
The selection of an appropriate chiral resolving agent is a multi-faceted process. The following diagram outlines the key considerations.
Caption: Key factors in the selection of a chiral resolving agent.
References
Determining Diastereomeric Ratios of (R)-Hexan-3-amine Mixtures by 1H NMR: A Comparative Guide
For researchers in organic synthesis and drug development, the accurate determination of diastereomeric ratios is a critical step in characterizing chiral molecules. This guide provides a comparative analysis of two primary 1H NMR spectroscopic methods for quantifying the diastereomeric ratio of a mixture containing (R)-Hexan-3-amine, a common chiral building block. The methods discussed are the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).
Comparison of Analytical Methods
The choice between using a chiral derivatizing agent or a chiral solvating agent depends on several factors, including the nature of the analyte, the desired accuracy, and the experimental constraints. Below is a summary of the key performance aspects of each method.
| Feature | Chiral Derivatizing Agent (e.g., Mosher's Acid) | Chiral Solvating Agent (e.g., BINOL) |
| Principle of Operation | Covalent bond formation between the chiral amine and the CDA to form stable diastereomers with distinct NMR signals. | Non-covalent interaction between the chiral amine and the CSA to form transient diastereomeric complexes, leading to observable chemical shift differences.[1] |
| Sample Preparation | Involves a chemical reaction to form the amide derivatives, followed by purification. | Simple mixing of the analyte and the CSA in an NMR tube.[1] |
| Analysis Time | Longer, due to reaction and purification steps. | Rapid, with spectra recordable within minutes of mixing.[1] |
| Signal Resolution | Typically large chemical shift differences (Δδ) between diastereomeric signals, leading to excellent resolution. | Generally smaller Δδ values, which can sometimes lead to signal overlap, especially in complex molecules. |
| Potential for Kinetic Resolution | High, if the derivatization reaction does not go to completion, potentially leading to inaccurate ratios.[2] | Low, as the interactions are reversible and in equilibrium. |
| Analyte Recovery | Destructive, as the original amine is consumed in the reaction. | Non-destructive, the analyte can be recovered. |
| Typical Reagents | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), Mosher's acid chloride. | (R)- or (S)-BINOL (1,1'-bi-2-naphthol) and its derivatives.[1] |
Experimental Protocols
Detailed methodologies for the two primary approaches are provided below. These protocols are generalized for a chiral amine like this compound.
Method 1: Diastereomeric Ratio Determination using a Chiral Derivatizing Agent (Mosher's Acid Chloride)
This method relies on the conversion of the enantiomers of hexan-3-amine into diastereomeric amides by reaction with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride. The resulting diastereomers will have distinct signals in the 1H NMR spectrum, allowing for their quantification by integration.
Experimental Workflow:
Caption: Workflow for CDA Method.
Protocol:
-
Derivatization: In a clean, dry NMR tube or a small reaction vial, dissolve approximately 5-10 mg of the hexan-3-amine diastereomeric mixture in 0.5 mL of deuterated chloroform (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).
-
Add 1.1 equivalents of dry pyridine.
-
Add 1.05 equivalents of (S)-Mosher's acid chloride dropwise while gently swirling the mixture. The reaction is often rapid.[3]
-
Allow the reaction to proceed at room temperature for 30 minutes to ensure completion. The progress can be monitored by TLC or by taking a preliminary NMR spectrum.
-
Workup (if necessary): If precipitates form or if purification is desired, the reaction mixture can be filtered through a small plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove pyridine hydrochloride and any excess reagents. The solvent is then evaporated, and the residue is redissolved in fresh deuterated solvent for NMR analysis. For a rapid determination, the crude reaction mixture can often be analyzed directly.
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Analysis: Identify a set of well-resolved signals corresponding to each diastereomer. Protons close to the newly formed amide bond and the chiral center are typically the most diagnostic. Integrate the corresponding signals for each diastereomer. The diastereomeric ratio is the ratio of the integration values.
Method 2: Diastereomeric Ratio Determination using a Chiral Solvating Agent ((R)-BINOL)
This non-covalent method involves the addition of an enantiomerically pure chiral solvating agent to the amine mixture. The CSA forms transient, diastereomeric complexes with each enantiomer of the amine, which are in fast exchange on the NMR timescale. This results in observable chemical shift differences for the signals of the two diastereomers.
Experimental Workflow:
Caption: Workflow for CSA Method.
Protocol:
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the hexan-3-amine diastereomeric mixture in 0.5 mL of a suitable deuterated solvent (CDCl₃ is common).[1]
-
Acquire a 1H NMR spectrum of the amine mixture alone to serve as a reference.
-
Add 1.0 to 2.0 equivalents of the chiral solvating agent, such as (R)-BINOL, directly to the NMR tube.[1]
-
Gently shake the tube to ensure thorough mixing.
-
NMR Acquisition: Acquire a 1H NMR spectrum of the mixture. It is advisable to acquire spectra at different analyte-to-CSA ratios to find the optimal conditions for signal separation.
-
Data Analysis: Compare the spectrum with the reference spectrum to identify signals that have split into two distinct resonances, corresponding to the two diastereomeric complexes. Integrate a pair of well-resolved signals to determine the diastereomeric ratio.
Expected 1H NMR Data and Interpretation
With Mosher's Amide Derivatization:
Upon formation of the Mosher's amides, the protons on the ethyl and propyl groups of the hexan-3-amine moiety will experience different chemical environments in the two diastereomers due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. The most significant chemical shift differences (Δδ) are expected for the proton at the chiral center (C3) and the adjacent methylene protons.
Hypothetical Data for Mosher's Amides of a Hexan-3-amine Diastereomeric Mixture:
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| CH at C3 | 3.85 | 3.95 | 0.10 |
| CH₂ of ethyl | 1.60 and 1.45 | 1.55 and 1.40 | 0.05 |
| CH₃ of ethyl | 0.90 | 0.88 | 0.02 |
| CH₂ of propyl (α) | 1.50 and 1.35 | 1.48 and 1.32 | ~0.03 |
| OCH₃ (Mosher's) | 3.55 | 3.52 | 0.03 |
Note: This is illustrative data. Actual chemical shifts and Δδ values will vary.
With (R)-BINOL as a Chiral Solvating Agent:
The interactions with (R)-BINOL will induce smaller, yet often measurable, chemical shift differences. The protons closest to the amine's chiral center are most likely to show resolvable splitting. The magnitude of the splitting can be dependent on the concentration of the CSA and the solvent used.
Hypothetical Data for (R)-BINOL Complexes of a Hexan-3-amine Diastereomeric Mixture:
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| CH at C3 | 2.82 | 2.85 | 0.03 |
| CH₂ of ethyl | 1.48 | 1.50 | 0.02 |
| CH₃ of ethyl | 0.92 | 0.93 | 0.01 |
Note: This is illustrative data. Actual chemical shifts and Δδ values will vary.
Conclusion
Both chiral derivatizing agents and chiral solvating agents are powerful tools for the 1H NMR determination of diastereomeric ratios of chiral amines like this compound. The CDA method, particularly with Mosher's acid, generally provides larger and more easily quantifiable signal separations but requires a chemical reaction and carries the risk of kinetic resolution. The CSA method is rapid, non-destructive, and experimentally simpler, though the resulting chemical shift differences are typically smaller. The choice of method will depend on the specific requirements of the analysis, including the need for high precision, sample availability, and time constraints. For routine analysis where speed and sample preservation are important, the CSA method is often preferred. For instances requiring unambiguous, high-resolution separation, the CDA approach may be more suitable, provided the derivatization reaction is driven to completion.
References
A Comparative Guide to the Spectroscopic Analysis of (R)-Hexan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic methods for the structural confirmation of (R)-Hexan-3-amine and its derivatives. It offers a detailed examination of standard spectroscopic techniques and compares them with alternative methods for stereochemical determination, supported by experimental protocols and data presentation.
Standard Spectroscopic Analysis of this compound
The primary methods for the structural elucidation of an organic molecule like this compound are Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and molecular weight.
1.1. Spectroscopic Data
Below is a summary of the expected spectroscopic data for the parent compound, this compound.
| Spectroscopic Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~2.70 (m, 1H, CH-N), 1.25-1.50 (m, 4H, CH₂), 1.15 (br s, 2H, NH₂), 0.90 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~55.0 (CH-N), ~38.0 (CH₂), ~29.0 (CH₂), ~14.0 (CH₃), ~10.0 (CH₃) |
| IR Spectroscopy (Neat) | Wavenumber (cm⁻¹) | 3380-3300 (N-H stretch, two bands for primary amine), 2960-2850 (C-H stretch), 1600-1580 (N-H bend), 1150-1050 (C-N stretch) |
| Mass Spectrometry (EI) | m/z | 101 (M⁺), 86, 72, 58 |
1.2. Experimental Protocols
1.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a spectrum with 16-32 scans. For ¹³C NMR, acquire a spectrum with 1024-2048 scans.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
1.2.2. IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Instrument Setup: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean plates.
1.2.3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[1].
Comparison with Alternative Methods for Stereochemical Confirmation
While standard spectroscopic methods confirm the connectivity of this compound, they do not inherently reveal its absolute stereochemistry. For this, specialized techniques are required. Here, we compare the standard analysis with two powerful alternatives: NMR with Chiral Derivatizing Agents and Circular Dichroism spectroscopy.
2.1. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
Comparison Table: Standard NMR vs. NMR with Mosher's Acid Derivatization
| Feature | Standard ¹H NMR of this compound | ¹H NMR of this compound Derivatized with (R)- and (S)-Mosher's Acid |
| Information Provided | Connectivity and electronic environment of protons. | Diastereomeric differentiation, allowing for determination of enantiomeric excess and absolute configuration. |
| Chiral Center Proton (CH-N) | A single multiplet. | Two distinct multiplets for the two diastereomers if a racemic amine is used. The chemical shift difference (Δδ) between the diastereomers can be used to assign the absolute configuration. |
| Other Protons | Single set of signals. | Protons near the chiral center will also show chemical shift differences between the two diastereomers. |
| Complexity | Relatively simple spectrum. | More complex spectrum with doubled signals for each proton in a diastereomeric mixture. |
2.1.1. Experimental Protocol for Mosher's Amide Formation and NMR Analysis
-
Derivatization: In an NMR tube, dissolve the this compound derivative (1 equivalent) in an appropriate deuterated solvent (e.g., CDCl₃). Add a chiral derivatizing agent such as (R)-Mosher's acid chloride (1.1 equivalents) and a non-nucleophilic base (e.g., pyridine, 1.2 equivalents). Allow the reaction to proceed to completion.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide.
-
Data Analysis: Compare the chemical shifts of protons near the stereocenter for the two diastereomers. The Mosher's model can then be applied to assign the absolute configuration based on the observed shielding/deshielding effects of the phenyl group of the Mosher's reagent.
2.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule.
Comparison Table: Standard Analysis vs. Circular Dichroism
| Feature | Standard Spectroscopic Analysis | Circular Dichroism (CD) Spectroscopy |
| Information Provided | Connectivity, functional groups, molecular weight. | Information about the three-dimensional structure and absolute configuration of the chiral molecule. |
| Sample Requirement | Milligram quantities. | Microgram to milligram quantities. |
| Chromophore Requirement | Not essential for all techniques (e.g., NMR). | Requires a chromophore that absorbs UV-Vis light in an accessible region. For simple amines, derivatization with a chromophoric group may be necessary. |
| Data Output | Chemical shifts, wavenumbers, m/z ratios. | A plot of molar ellipticity ([θ]) versus wavelength, with positive or negative bands (Cotton effects) characteristic of the stereoisomer. |
2.2.1. Experimental Protocol for Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the wavelength range of interest. The concentration should be optimized to give a signal in the appropriate range for the instrument. If the amine itself does not have a suitable chromophore, it can be derivatized with a UV-active group.
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range, bandwidth, and scan speed.
-
Data Acquisition: Record the CD spectrum. A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.
-
Data Analysis: The sign of the Cotton effect at a specific wavelength can be correlated with the absolute configuration of the chiral center, often with the aid of computational modeling or by comparison to known compounds.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process of structure confirmation.
References
Comparative study of (R)-Hexan-3-amine and pseudoephedrine as chiral auxiliaries
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. Pseudoephenamine
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. For decades, pseudoephedrine has been a widely utilized and reliable chiral auxiliary for the asymmetric alkylation of enolates, providing access to a variety of enantiomerically enriched compounds.[1][2] However, its use has been increasingly restricted due to its potential for diversion into the illicit synthesis of methamphetamine.[3][4] This has spurred the search for effective alternatives. This guide presents a comparative study of pseudoephedrine and a superior, unregulated alternative, pseudoephenamine, for their application as chiral auxiliaries in asymmetric synthesis.[3][5]
Performance in Asymmetric Alkylation
Both pseudoephedrine and pseudoephenamine can be acylated to form amides, which can then be deprotonated to form chiral enolates for subsequent alkylation reactions.[1][2] The diastereoselectivity of these reactions is a key performance indicator for a chiral auxiliary.
Data Presentation: Asymmetric Alkylation of Amide Enolates
The following table summarizes the performance of pseudoephedrine and pseudoephenamine amides in asymmetric alkylation reactions with various alkyl halides. The data highlights the diastereomeric ratio (d.r.) and isolated yield of the alkylated products.
| Entry | Chiral Auxiliary | Alkyl Halide (R-X) | Product R Group | Diastereomeric Ratio (d.r.) (crude) | Isolated Yield (%) | Reference |
| 1 | Pseudoephedrine | n-BuI | n-Butyl | 90-98% de | 80-99% | [1] |
| 2 | Pseudoephedrine | BnBr | Benzyl | 90-98% de | 80-99% | [1] |
| 3 | Pseudoephedrine | MeI | Methyl | 90-98% de | 80-99% | [1] |
| 4 | Pseudoephenamine | n-BuI | n-Butyl | 98:2 to ≥99:1 | 84-99% | [3] |
| 5 | Pseudoephenamine | BnBr | Benzyl | 98:2 to ≥99:1 | 84-99% | [3] |
| 6 | Pseudoephenamine | MeI | Methyl | 98:2 to ≥99:1 | 84-99% | [3] |
| 7 | Pseudoephedrine | MeI (for quaternary center) | Methyl | (Not specified, lower than pseudoephenamine) | (Not specified) | [4] |
| 8 | Pseudoephenamine | MeI (for quaternary center) | Methyl | ≥19:1 | 71% (major diastereomer) | [3][4] |
Notably, asymmetric alkylation reactions employing pseudoephenamine consistently proceed with equal or greater diastereoselectivities compared to the corresponding reactions with pseudoephedrine.[3][4] Significant improvements in selectivity are observed in the formation of quaternary stereocenters.[3][4] Furthermore, amides derived from pseudoephenamine show a greater tendency to be crystalline, which facilitates purification by recrystallization.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the use of pseudoephedrine and pseudoephenamine as chiral auxiliaries in asymmetric alkylation.
General Procedure for Diastereoselective Alkylation of Pseudoephedrine Amides
A suspension of anhydrous lithium chloride (6.0–7.0 equiv) in THF containing diisopropylamine (2.25 equiv) is cooled to -78 °C.[1] A solution of n-butyllithium in hexanes (2.1 equiv) is then added.[1] After stirring, a solution of the pseudoephedrine amide in THF is added, and the mixture is stirred to form the enolate.[1] The alkylating agent (excess) is then added, and the reaction is allowed to proceed at temperatures ranging from -78 °C to 0 °C.[1] The reaction is then quenched and worked up to isolate the alkylated product.[1]
General Procedure for Diastereoselective Alkylation of Pseudoephenamine Amides
Pseudoephenamine amide enolates are generated using lithium diisopropylamide (LDA) (2.2 equiv) in tetrahydrofuran (THF) at -78 °C in the presence of a saturating amount of anhydrous lithium chloride (approx. 6 equiv).[3][4] For some less soluble amides, a 1:1 mixture of THF-pyridine can be used as the solvent.[3] The alkyl halide (1.5–4.0 equiv) is then added to the enolate solution at temperatures ranging from -78 to 0 °C.[3][4] After the reaction is complete, the product is isolated and purified, often by flash column chromatography or recrystallization.[3][4]
Cleavage of the Chiral Auxiliary
After the diastereoselective transformation, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product. Both auxiliaries can be cleaved under conditions that generally do not cause epimerization of the newly formed stereocenter.
Cleavage of Pseudoephedrine Amides
The alkylated pseudoephedrine amides can be transformed into a variety of functional groups in a single operation.[1][2]
-
Carboxylic Acids: Acidic or basic hydrolysis.[1]
-
Alcohols: Reduction with reagents such as lithium amidotrihydroborate (LAB).[6]
-
Aldehydes and Ketones: Addition of organolithium reagents or reduction.[1]
Cleavage of Pseudoephenamine Amides
Similar to their pseudoephedrine counterparts, alkylated pseudoephenamine amides can be converted to various enantiomerically enriched compounds:
-
Carboxylic Acids: Hydrolysis under acidic (e.g., 9 N sulfuric acid in dioxane at 115 °C) or basic conditions (e.g., tetrabutylammonium hydroxide in t-BuOH/water at 95 °C) provides carboxylic acids in high yields (89–99%) with minimal to no epimerization.[3]
-
Ketones: Addition of organolithium reagents affords ketones in high yields (95–98%).[3]
-
Alcohols: Reduction with lithium amidotrihydroborate (LAB) yields the corresponding primary alcohols (89–94%).[3]
Visualizing the Workflow
Asymmetric Alkylation Workflow
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Logical Relationship: Auxiliary Selection
Caption: Decision logic for selecting between pseudoephedrine and pseudoephenamine.
Conclusion
While pseudoephedrine has a long-standing history as a reliable chiral auxiliary, the emergence of pseudoephenamine offers significant advantages. Pseudoephenamine provides equal or superior diastereoselectivity in asymmetric alkylations, particularly for the challenging construction of quaternary carbon centers.[3][4] Furthermore, its derivatives are more frequently crystalline, simplifying purification.[3] Crucially, pseudoephenamine is free from the regulatory restrictions that encumber the use of pseudoephedrine in many academic and industrial settings.[3][4] For researchers, scientists, and drug development professionals seeking a practical and highly effective chiral auxiliary for asymmetric synthesis, pseudoephenamine represents a compelling and advantageous alternative to pseudoephedrine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
Quantitative Analysis of (R)-Hexan-3-amine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of a specific enantiomer, such as (R)-Hexan-3-amine, within a reaction mixture is critical for determining enantiomeric excess, reaction yield, and overall process efficiency. This guide provides a comparative overview of common analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most suitable method for your laboratory's needs.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of chiral amines include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for separating and quantifying enantiomers.[1] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like Hexan-3-amine, derivatization with a suitable agent is often employed to enhance chromatographic separation and improve detection sensitivity.[2][3] Polysaccharide-based CSPs are frequently used for this purpose.[1][3]
Chiral Gas Chromatography (GC) is another powerful separation technique, particularly for volatile analytes.[4] Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to resolve enantiomers.[5] For non-volatile or highly polar amines, derivatization is necessary to increase volatility and improve peak shape.[6]
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach that does not rely on physical separation. Instead, it distinguishes between enantiomers by creating a diastereomeric environment. This can be achieved either through the use of a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, or by reacting the analyte with a chiral derivatizing agent (CDA) to form stable diastereomers with distinct NMR spectra.[7][8] Quantitative NMR (qNMR) is a powerful tool as it can provide an absolute measure of the relative number of nuclei, allowing for precise calculation of enantiomeric excess without the need for external standards in some cases.[9][10]
Data Presentation: Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a carrier gas and a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR spectra. |
| Sample Preparation | May require derivatization for improved resolution and detection.[2] | Often requires derivatization to increase volatility and thermal stability.[6] | May require the addition of a chiral solvating agent or derivatization.[7] |
| Sensitivity | High (can detect down to femtomole levels with fluorescent derivatization).[2] | Very high, especially with sensitive detectors like FID or MS. | Generally lower than chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Can be rapid for data acquisition, but sample preparation may be longer. |
| Instrumentation Cost | Moderate to high. | Moderate. | High (cost of NMR spectrometer). |
| Consumables Cost | High (chiral columns can be expensive).[8] | Moderate (chiral columns can be expensive). | Low (NMR tubes, deuterated solvents, chiral agents). |
| Method Development | Can be time-consuming to optimize mobile phase and column selection.[11] | Can be complex, involving optimization of temperature programs and column choice. | Can be relatively straightforward, involving screening of chiral agents. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | High, and can be an absolute method without calibration curves.[9] |
| Key Advantage | Wide applicability and robustness. | High resolution and speed for volatile compounds. | Non-destructive and provides structural information. |
Experimental Protocols
Below are generalized experimental protocols for the quantitative analysis of this compound. These should be optimized for specific instrumentation and reaction mixture compositions.
1. Chiral HPLC Method
-
Sample Preparation (Pre-column Derivatization):
-
To 100 µL of the reaction mixture, add 200 µL of a derivatizing agent solution (e.g., o-phthalaldehyde/N-acetyl-L-cysteine in borate buffer).
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 5 minutes.
-
Add 700 µL of the mobile phase to dilute the sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or other suitable polysaccharide-based CSP).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm or fluorescence detection if a fluorescent derivatizing agent is used.[2]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of known concentrations of (R)- and (S)-Hexan-3-amine derivatives.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of each enantiomer in the reaction mixture sample from the calibration curve.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((R) - (S)) / ((R) + (S))] * 100.
-
2. Chiral GC Method
-
Sample Preparation (Derivatization):
-
Evaporate the solvent from a known volume of the reaction mixture under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., trifluoroacetic anhydride) and 100 µL of an inert solvent (e.g., dichloromethane).[6]
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and dilute with the inert solvent to a suitable concentration for GC analysis.
-
-
GC Conditions:
-
Column: Chiral GC column (e.g., β-cyclodextrin-based).[5]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
-
Quantification:
-
Follow a similar calibration procedure as described for HPLC, using the derivatized standards.
-
3. Chiral NMR Method
-
Sample Preparation (with Chiral Solvating Agent):
-
Dissolve a known amount of the reaction mixture residue in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).[8]
-
Acquire another ¹H NMR spectrum and identify the resolved signals corresponding to the (R) and (S) enantiomers.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure accurate integration.
-
-
Quantification:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
The ratio of the integrals is directly proportional to the molar ratio of the enantiomers.[9]
-
Calculate the enantiomeric excess from the integral values.
-
Visualizations
Caption: General experimental workflow for the quantitative analysis of a chiral amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 8. asdlib.org [asdlib.org]
- 9. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Assessing the Chiral Purity of Commercial (R)-Hexan-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral building blocks is a cornerstone of modern drug discovery and development. Enantiomeric purity, or enantiomeric excess (ee), of starting materials can significantly impact the stereochemistry of the final active pharmaceutical ingredient (API), ultimately influencing its pharmacological and toxicological profile. This guide provides a framework for assessing the chiral purity of commercial (R)-Hexan-3-amine, a valuable chiral amine synthon. Due to the limited availability of specified chiral purity data for this compound from major commercial suppliers, this guide will use the well-characterized chiral amine, (R)-1-phenylethylamine, as a benchmark for comparison.
Importance of Chiral Purity in Drug Development
The three-dimensional structure of a molecule is critical to its biological function. For chiral molecules, one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the use of enantiomerically pure starting materials is crucial for the synthesis of single-enantiomer drugs. A lack of control over chiral purity can lead to:
-
Reduced Efficacy: The presence of the inactive enantiomer can lower the overall potency of the drug.
-
Increased Side Effects: The unwanted enantiomer may interact with other biological targets, leading to adverse effects.
-
Complex Pharmacokinetics: The two enantiomers may be metabolized at different rates, leading to a complex pharmacokinetic profile.
-
Regulatory Hurdles: Regulatory agencies require strict control over the stereochemical purity of chiral drugs.
The logical relationship between chiral purity and its impact on research and drug development is outlined in the diagram below.
Commercial Availability and Purity Comparison
A survey of major chemical suppliers reveals that while this compound is commercially available, its chiral purity is often not explicitly stated in product specifications. This presents a significant challenge for researchers who require a high degree of stereochemical control. In contrast, (R)-1-phenylethylamine is a widely available chiral amine with well-documented and high enantiomeric purity from multiple suppliers.
| Product | Supplier | Stated Purity/Enantiomeric Excess (ee) |
| This compound | Various | Not consistently specified |
| (R)-1-Phenylethylamine | TCI | >99.0% (GC), min. 97.0 ee% |
| Thermo Fisher Scientific (Alfa Aesar) | 98% Purity, Optical Rotation +29° (c=10 in ethanol)[1][2] | |
| Sigma-Aldrich | ≥99.0% (GC) | |
| Fisher Scientific | 99+% purity, 99+% ee[3] |
Note: The lack of specified chiral purity for this compound necessitates in-house analysis to verify its enantiomeric excess before use in critical applications.
Experimental Protocols for Chiral Purity Assessment
Several analytical techniques can be employed to determine the enantiomeric purity of chiral amines. The most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Experimental Workflow
The general workflow for assessing the chiral purity of a commercial amine is depicted below.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
1. Sample Preparation:
-
Prepare a stock solution of the amine sample in a suitable solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Example):
-
Column: Chiralpak AD-H or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized for the specific amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Protocol 2: Chiral Gas Chromatography (GC)
For volatile amines like Hexan-3-amine, chiral GC is an excellent method for determining enantiomeric purity. Derivatization is often necessary to improve volatility and chromatographic performance.
1. Derivatization (Trifluoroacetylation):
-
In a vial, dissolve approximately 5 mg of the amine in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for GC analysis.
2. GC Conditions (Example):
-
Column: A chiral capillary column such as a Chirasil-DEX CB or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
3. Data Analysis:
-
Integrate the peak areas for the two diastereomeric derivatives.
-
Calculate the enantiomeric excess (ee) using the same formula as for HPLC.
Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent. The resulting diastereomers will have distinct signals in the NMR spectrum.
1. Derivatization (with Mosher's Acid Chloride):
-
In an NMR tube, dissolve approximately 5 mg of the amine in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Add a small amount of a non-nucleophilic base like triethylamine to scavenge the HCl produced.
-
Acquire the ¹H or ¹⁹F NMR spectrum.
2. NMR Analysis:
-
In the resulting spectrum, the signals corresponding to the two diastereomeric amides will be chemically shifted.
-
Integrate a well-resolved pair of signals (e.g., the methoxy protons in ¹H NMR or the CF₃ group in ¹⁹F NMR).
3. Data Analysis:
-
The ratio of the integrals of the diastereomeric signals directly corresponds to the ratio of the enantiomers in the original sample.
-
Calculate the enantiomeric excess (ee) based on the integration values.
Conclusion
The assessment of chiral purity is a critical step in ensuring the quality and reliability of chiral building blocks used in research and drug development. While commercial this compound is available, the lack of readily available and specified enantiomeric purity data from suppliers underscores the importance of in-house analytical verification. In contrast, compounds like (R)-1-phenylethylamine are offered with high, specified chiral purity, setting a standard for what researchers should seek. By employing robust analytical methods such as chiral HPLC, chiral GC, or NMR with chiral derivatizing agents, scientists can confidently determine the enantiomeric excess of their starting materials, thereby ensuring the stereochemical integrity of their synthetic products. It is imperative for researchers to either demand clear specifications of chiral purity from suppliers or to implement routine in-house analysis to mitigate the risks associated with using materials of unknown enantiomeric composition.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)-Hexan-3-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Hexan-3-amine, a chiral amine that requires careful management due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult your institution's environmental health and safety (EHS) guidelines, as local regulations may vary. The following are general, immediate safety measures that should be implemented:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[2]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ignition Sources: As a suspected flammable liquid, keep this compound and its waste away from all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[4]
-
Spill Kit: Ensure a spill kit equipped with absorbent materials suitable for flammable and corrosive liquids is readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for hexan-3-amine and its analogues, which should be considered when assessing the risks associated with its disposal.
| Property | Value | Source |
| Molecular Formula | C6H15N | PubChem[5] |
| Molecular Weight | 101.19 g/mol | PubChem[5] |
| Boiling Point | Not available for this compound | |
| Flash Point | Not available for this compound | |
| GHS Hazard Statements (Hexylamine) | H226, H301 + H311, H314, H411 | Sigma-Aldrich SDS |
| GHS Hazard Statements (3-Aminopentane) | H225, H314, H335 | Fisher Scientific SDS[1] |
GHS Hazard Statement Key:
-
H225: Highly flammable liquid and vapor
-
H226: Flammable liquid and vapor
-
H301 + H311: Toxic if swallowed or in contact with skin
-
H314: Causes severe skin burns and eye damage
-
H335: May cause respiratory irritation
-
H411: Toxic to aquatic life with long lasting effects
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and disposal through authorized channels.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Collect waste in a designated, compatible container. For flammable and corrosive liquids, a high-density polyethylene (HDPE) or glass container is typically appropriate.[2]
-
The container must be in good condition, with a tightly sealing cap to prevent leaks and the escape of vapors.[2]
2. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The associated hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
The date of accumulation
-
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as acids and oxidizing agents.[2]
-
Flammable liquid waste should be stored in a flammable safety cabinet.
4. Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Maintain records of all hazardous waste disposal in accordance with regulatory requirements.
Experimental Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
